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  • Product: N-(2,4-dimethylphenyl)piperidine-1-sulfonamide
  • CAS: 838890-04-3

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide: A Technical Guide

Executive Summary The compound N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS#: 838890-04-3) is a synthetic small molecule that has emerged from high-throughput screening (HTS) campaigns as a polypharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS#: 838890-04-3) is a synthetic small molecule that has emerged from high-throughput screening (HTS) campaigns as a polypharmacological probe. For drug development professionals and molecular pharmacologists, understanding its in vitro mechanism of action (MoA) is critical for target deconvolution and lead optimization. This whitepaper provides an authoritative, in-depth analysis of its primary pharmacological targets, the underlying signal transduction pathways, and the self-validating experimental protocols required to quantify its efficacy.

Pharmacological Profile & Target Landscape

Extensive biochemical profiling has identified N-(2,4-dimethylphenyl)piperidine-1-sulfonamide as a putative modulator across distinct, yet functionally intersecting, biological targets[1].

  • G-Protein Coupled Receptor 151 (GPR151): Also known as Galanin receptor 4, GPR151 is an orphan GPCR predominantly localized in the habenula. HTS campaigns utilizing AlphaScreen-based biochemical primary assays have identified this compound as an activator (agonist) of GPR151[1].

  • GIRK Channels (G protein-gated inwardly-rectifying potassium channels): The compound has been flagged in assays designed to discover small molecule activators of GIRK[1]. Because GIRK channels are direct downstream effectors of Gβγ​ subunits released upon GPCR activation, this activity is likely a coupled secondary effect of GPR151 agonism.

  • FKBP12 Binding: Isothermal titration calorimetry (ITC) assays have demonstrated that the compound exhibits binding affinity to human FKBP12 (expressed in E. coli BL21(DE3))[1]. FKBP12 is a peptidyl-prolyl cis-trans isomerase, suggesting the compound may possess off-target immunophilin-binding properties.

  • Scaffold Polypharmacology: The piperidine-1-sulfonamide pharmacophore is highly privileged. Structural optimization of this scaffold has yielded potent antagonists (e.g., LT16) against wild-type and mutated Androgen Receptors (AR) in prostate cancer models, demonstrating the scaffold's ability to selectively bind complex ligand-binding pockets[2].

Mechanistic Pathway: GPCR Activation & Downstream Effector Coupling

The primary in vitro mechanism of action for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide revolves around its activation of GPR151. GPR151 is a Gi/o​ -coupled receptor. Upon ligand binding, the receptor undergoes a conformational shift that catalyzes the exchange of GDP for GTP on the Gαi/o​ subunit.

This initiates a bifurcated signaling cascade:

  • The Gαi/o​ subunit inhibits adenylate cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.

  • The liberated Gβγ​ dimer directly interacts with and opens GIRK channels, resulting in potassium ( K+ ) efflux and cellular hyperpolarization.

GPR151_Signaling Compound N-(2,4-dimethylphenyl) piperidine-1-sulfonamide GPR151 GPR151 Receptor (Activation) Compound->GPR151 Binds Gi_Protein Gi/o Protein Dissociation GPR151->Gi_Protein Activates G_alpha Gαi Subunit (Inhibits AC) Gi_Protein->G_alpha G_betagamma Gβγ Subunits (Activates GIRK) Gi_Protein->G_betagamma cAMP ↓ cAMP Levels G_alpha->cAMP Inhibits AC GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Opens Channel

Fig 1. Mechanistic pathway of GPR151 activation and downstream GIRK/cAMP modulation.

Self-Validating In Vitro Experimental Workflows

To rigorously define the MoA, a multi-tiered, self-validating experimental workflow must be employed. This prevents false positives caused by assay interference (e.g., compound autofluorescence or aggregation).

InVitro_Workflow Phase1 Primary HTS AlphaScreen Assay Phase2 Orthogonal Validation Patch-Clamp (GIRK) Phase1->Phase2 Hit Triage Phase3 Biophysical Profiling ITC (FKBP12) Phase2->Phase3 Selectivity Data MoA Confirmation & Target Profiling Phase3->Data Synthesis

Fig 2. Self-validating in vitro workflow for target deconvolution and MoA profiling.

Protocol A: AlphaScreen cAMP Accumulation Assay (GPR151 Activation)

Causality & Logic: Because GPR151 is Gi​ -coupled, activation decreases cAMP. AlphaScreen relies on the proximity of donor and acceptor beads. It is a competitive assay: endogenous cAMP competes with a biotinylated-cAMP probe. Therefore, a Gi​ agonist decreases endogenous cAMP, which increases the binding of biotin-cAMP to the beads, resulting in a gain-of-signal luminescence. Self-Validation Mechanism: The assay requires pre-stimulation with Forskolin to artificially raise the cAMP baseline. A false-positive optical quencher would decrease the signal, but a true Gi​ agonist increases the signal, inherently filtering out assay artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR151 in 384-well microplates.

  • Stimulation: Add 10 μM Forskolin and 500 μM IBMX (a phosphodiesterase inhibitor) to elevate and stabilize baseline cAMP.

  • Compound Incubation: Dispense N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (dose-response range: 1 nM to 10 μM). Incubate for 30 minutes at room temperature.

  • Lysis & Bead Addition: Under low-light conditions, add lysis buffer containing Streptavidin-coated Donor beads and anti-cAMP conjugated Acceptor beads.

  • Readout: Incubate for 1 hour, then read on a multi-mode plate reader (Excitation: 680 nm; Emission: 520–620 nm).

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (GIRK)

Causality & Logic: To prove that the GPCR activation functionally couples to downstream effectors, patch-clamp electrophysiology is used to measure K+ efflux via GIRK channels with high temporal resolution. Self-Validation Mechanism: Reversibility and specific blockade. The induced current must wash out upon compound removal. Furthermore, applying 1 mM Barium ( Ba2+ ), a specific GIRK blocker, must instantly abolish the current, proving the signal is not due to non-specific membrane destabilization.

Step-by-Step Methodology:

  • Configuration: Establish a whole-cell patch-clamp configuration on GPR151/GIRK1/2 co-transfected CHO cells.

  • Voltage Protocol: Hold the membrane potential at -70 mV. Apply a voltage ramp from -120 mV to +50 mV to isolate the inward rectifying current.

  • Perfusion: Perfuse the extracellular bath with 10 μM of the compound. Record the change in inward current (pA/pF).

  • Validation: Co-perfuse with 1 mM BaCl2​ to confirm GIRK mediation, followed by a standard buffer washout.

Protocol C: Isothermal Titration Calorimetry (FKBP12 Binding)

Causality & Logic: To quantify the off-target binding to FKBP12 identified in HTS[1], ITC is utilized. ITC directly measures the thermodynamic heat of binding ( ΔH ) without the need for fluorescent labels, which can alter small-molecule binding kinetics. Self-Validation Mechanism: Subtraction of the heat of dilution. A control titration of the compound into a buffer devoid of FKBP12 is performed. If the compound aggregates (which is exothermic/endothermic), this background heat is subtracted, preventing false-positive binding artifacts.

Step-by-Step Methodology:

  • Preparation: Purify human FKBP12 from E. coli BL21(DE3). Dialyze both the protein and the compound into identical buffers (e.g., 50 mM HEPES, pH 7.4) to minimize mixing heats.

  • Loading: Load 50 μM FKBP12 into the sample cell and 500 μM of the compound into the injection syringe. Degas both samples.

  • Titration: Perform 20 sequential injections of 2 μL at 25°C, with 150-second intervals between injections to allow the thermal power to return to baseline.

  • Analysis: Integrate the peaks and fit the data to a one-site binding model to extract Kd​ , ΔH , and ΔS .

Quantitative Data Summary

The following table summarizes the typical in vitro assay metrics and expected pharmacological readouts for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide across its identified target landscape.

Target SystemAssay MethodologyPrimary ReadoutPutative Pharmacological ActionTypical HTS Concentration Range
GPR151 AlphaScreen (cAMP)Luminescence (520–620 nm)Agonist / Activator1 μM – 10 μM
GIRK Channels Whole-Cell Patch-ClampInward Rectifying K+ Current (pA/pF)Downstream Activator10 μM
FKBP12 Isothermal Titration CalorimetryEnthalpy ( ΔH ), Entropy ( ΔS ), Kd​ Direct BinderTitration up to 100 μM
Androgen Receptor (AR) Transcriptional Reporter AssayLuciferase Activity (RLU)Scaffold-dependent AntagonismScaffold dependent (e.g., <1 μM)

References

  • Title: CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide | Chemsrc Source: chemsrc.com URL: [1]

  • Title: Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [2]

Sources

Exploratory

Structural and Pharmacological Profiling of CAS 838890-04-3: A Technical Guide to N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Discipline: Molecular Pharmacology & Biophysical Characterization Executive Summary In the landscape of modern drug discovery, small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Discipline: Molecular Pharmacology & Biophysical Characterization

Executive Summary

In the landscape of modern drug discovery, small molecules exhibiting targeted polypharmacology offer unique avenues for addressing complex neurological and cellular pathways. CAS 838890-04-3 , chemically designated as N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, has emerged in high-throughput screening campaigns as a notable modulator of multiple distinct biological targets.

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic tool for probing cellular machinery. Current aggregated bioassay data indicates that this sulfonamide derivative acts as a binder to the immunophilin FKBP12 , an activator of the orphan G-protein coupled receptor GPR151 , and a positive modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels [1]. Ultimately, these upstream molecular engagements converge to induce a measurable phenotypic response: neurite outgrowth in cortical neurons[1].

This whitepaper deconstructs the physicochemical properties of CAS 838890-04-3, maps its mechanistic pathways, and establishes self-validating experimental protocols for researchers seeking to utilize this compound in their own assays.

Physicochemical Profiling & Structural Causality

The biological activity of CAS 838890-04-3 is strictly dictated by its structural topology. The molecule is composed of three critical pharmacophores:

  • The Piperidine Ring: Provides a flexible, aliphatic hydrophobic bulk that can occupy deep receptor pockets without introducing excessive rigidity.

  • The Sulfonamide Linker (-SO₂NH-): Acts as a rigid, highly polar hinge. The oxygen atoms serve as strong hydrogen-bond acceptors, while the nitrogen proton acts as a hydrogen-bond donor. This dipole is often crucial for anchoring the molecule to polar residues within binding sites.

  • The 2,4-Dimethylphenyl Group: An electron-rich aromatic system. The methyl substitutions at the ortho and para positions introduce specific steric constraints, preventing non-specific binding while favoring interactions with complementary hydrophobic clefts (such as the proline-binding pocket of FKBP12).

Table 1: Quantitative Physicochemical Properties

Data sourced from aggregated chemical databases[1].

PropertyValueStructural Implication
IUPAC Name N-(2,4-dimethylphenyl)piperidine-1-sulfonamideDefines core connectivity.
CAS Number 838890-04-3Primary registry identifier.
Molecular Formula C₁₃H₂₀N₂O₂SIndicates moderate lipophilicity.
Molecular Weight 268.38 g/mol Favorable for CNS penetration (Lipinski's Rule of 5 compliant).
InChIKey FQXYHEGHECDUCK-UHFFFAOYSA-NUnique structural hash for database querying.
SMILES CC1=CC(=C(C=C1)NS(=O)(=O)N2CCCCC2)CUseful for in silico docking and cheminformatics.

Mechanistic Pharmacology & Target Engagement

CAS 838890-04-3 demonstrates a fascinating polypharmacological profile. To utilize this compound effectively, researchers must understand the causality between its target engagement and the resulting cellular phenotype.

  • FKBP12 Engagement: FKBP12 (Peptidyl-prolyl cis-trans isomerase FKBP1A) is a ubiquitous immunophilin[2]. Binding of small molecules to FKBP12 often triggers neurotrophic signaling cascades independent of the traditional calcineurin/mTOR immunosuppressive pathways.

  • GPR151 & GIRK Activation: GPR151 is a GPCR highly localized in the brain's habenula. Activation of GPR151 by CAS 838890-04-3 likely leads to the dissociation of the Gβγ subunit complex, which directly binds to and opens GIRK channels[2]. This opening allows potassium efflux, hyperpolarizing the neuronal membrane and modulating excitability.

  • Phenotypic Convergence: The dual action of neurotrophic signaling (via FKBP12) and membrane hyperpolarization (via GIRK) synergistically promotes neurite outgrowth in Long-Evans rat E18/19 cortical neurons[1].

Pathway Compound CAS 838890-04-3 (Ligand) GPR151 GPR151 Receptor Activation Compound->GPR151 Agonism FKBP12 FKBP12 Binding Compound->FKBP12 Target Engagement GIRK GIRK Channel Opening GPR151->GIRK Gβγ Subunit Release Neurite Neurite Outgrowth (Cortical Neurons) FKBP12->Neurite Neurotrophic Signaling GIRK->Neurite Membrane Hyperpolarization

Fig 1: Polypharmacological signaling pathway of CAS 838890-04-3 driving neurite outgrowth.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. A self-validating system contains internal physical constraints that immediately expose experimental artifacts (e.g., buffer mismatch or non-specific aggregation). Below are the gold-standard methodologies for validating the activity of CAS 838890-04-3.

Protocol A: Isothermal Titration Calorimetry (ITC) for FKBP12 Binding

Why ITC? Unlike fluorescence-based assays which can suffer from compound autofluorescence, ITC measures the universal currency of binding: heat. It provides a complete thermodynamic profile (ΔH, ΔS, Kd), allowing us to determine if the interaction is enthalpy-driven (hydrogen bonding via the sulfonamide) or entropy-driven (hydrophobic collapse of the piperidine ring).

Step-by-Step Methodology:

  • Protein Preparation: Express human FKBP12 in E. coli BL21(DE3)[2] and purify via Ni-NTA affinity chromatography.

  • Rigorous Buffer Matching (The Self-Validating Step): Dialyze the purified FKBP12 exhaustively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: The ligand (CAS 838890-04-3) must be dissolved in the exact same dialysate . If the buffers differ by even 0.05 pH units or 0.5% DMSO, the heat of mixing will eclipse the microcalorie heat of binding, invalidating the run.

  • Degassing: Degas both protein and ligand solutions under vacuum for 10 minutes to prevent bubble formation, which causes massive thermal spikes in the ITC cell.

  • Titration Execution: Load 20-30 µM FKBP12 into the sample cell. Load 200-300 µM CAS 838890-04-3 into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 120-second spacing.

  • Control Run: Inject the ligand into the buffer alone. Subtract this background heat from the experimental data to isolate the true binding enthalpy.

Workflow Prep Protein & Ligand Preparation Dialysis Rigorous Buffer Matching Prep->Dialysis ITC ITC Titration (Heat Measurement) Dialysis->ITC Analysis Thermodynamic Deconvolution ITC->Analysis

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for FKBP12 binding.

Protocol B: AlphaScreen-Based High-Throughput Assay for GPR151

Why AlphaScreen? Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based, no-wash technology ideal for GPCR primary screening[2].

Step-by-Step Methodology:

  • Reagent Assembly: Utilize biotinylated GPR151 membranes and a downstream effector (e.g., a specific G-protein subunit tagged with a fluorophore or epitope).

  • Bead Conjugation: Attach Streptavidin-coated Donor beads to the GPCR and Acceptor beads to the effector protein.

  • Compound Incubation: Add CAS 838890-04-3 to the microplate wells.

  • Excitation & Detection (The Self-Validating Step): Excite the plate at 680 nm. The Donor bead converts ambient oxygen to singlet oxygen. Causality: Singlet oxygen has a half-life of ~4 microseconds, limiting its diffusion to roughly 200 nm. If CAS 838890-04-3 fails to induce the conformational change that brings the receptor and effector within 200 nm, the singlet oxygen decays before reaching the Acceptor bead, yielding zero signal at 520-620 nm. This physical distance limit intrinsically prevents false positives from random collisions.

Table 2: Expected Analytical Standards for CAS 838890-04-3 Assays
Assay TypeTargetExpected Readout / MetricValidation Control
ITC FKBP12Kd in the low micromolar range; Exothermic ΔHBuffer-to-Buffer injection
AlphaScreen GPR151EC₅₀ curve; Luminescence at 520-620 nmKnown GPR151 antagonist
Electrophysiology GIRK ChannelsIncreased inward K⁺ current (pA/pF)Barium chloride (Ba²⁺) block
High-Content Imaging Cortical NeuronsIncreased total neurite length per cellVehicle (DMSO) control

Conclusion & Translational Outlook

CAS 838890-04-3 represents a highly versatile chemical probe. Its structural features—specifically the sulfonamide hinge and the sterically constrained 2,4-dimethylphenyl moiety—equip it with the precise geometry required to engage FKBP12 and activate the GPR151/GIRK axis. By employing self-validating biophysical and biochemical assays like ITC and AlphaScreen, researchers can confidently map the polypharmacology of this compound, paving the way for novel neurotrophic and neuromodulatory therapeutic strategies.

References

  • Title: CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide | Chemsrc (Properties and Phenotypic Assays)
  • Title: CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide | Chemsrc (FKBP12 and GPR151 Bioassay Data)

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Pharmacological Profiling of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Executive Summary N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) is a synthetic fine chemical characterized by a unique tripartite structure: a piperidine ring, a sulfonamide linkage, and a 2,4-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) is a synthetic fine chemical characterized by a unique tripartite structure: a piperidine ring, a sulfonamide linkage, and a 2,4-dimethylphenyl (xylidine) moiety[1][2]. Because empirical toxicological data for this specific molecule is limited in public repositories, establishing a rigorous safety profile requires a predictive, mechanism-based approach. This guide synthesizes structural pharmacology, cytochrome P450 (CYP450) metabolic pathways, and validated experimental workflows to provide researchers with a comprehensive Safety Data Sheet (SDS) and toxicity evaluation framework.

Structural Pharmacology & Predictive Toxicology

As a Senior Application Scientist, evaluating a novel compound requires looking beyond basic hazard classifications to understand the causality of its biological interactions. The toxicity profile of this compound is dictated by the independent and synergistic metabolic fates of its three core structural components.

The Sulfonamide Linkage: Hypersensitivity & Haptenization

Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (ADRs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)[3][4]. The mechanism is driven by hepatic bioactivation. The sulfonamide nitrogen undergoes N-hydroxylation—primarily mediated by CYP2C9 and CYP3A4—forming a hydroxylamine intermediate[3][5]. This intermediate spontaneously oxidizes into a highly electrophilic nitroso compound.

  • Causality: The nitroso derivative acts as a hapten, covalently binding to cellular proteins. This adducted protein complex is presented by the major histocompatibility complex (MHC), triggering a severe cytotoxic T-cell-mediated immune response[3][6].

The 2,4-Dimethylphenyl (Xylidine) Moiety: Hematotoxicity

The presence of a 2,4-dimethyl-substituted aniline ring introduces significant risks of hematotoxicity and hepatotoxicity.

  • Causality: Pharmacokinetic studies on dimethylanilines demonstrate that the 2,4-substitution pattern lacks steric hindrance at the critical C4 position relative to the amine[7][8]. This structural vulnerability allows for rapid CYP450-mediated N-hydroxylation and subsequent conversion to reactive aminotoluic acid derivatives[7]. These metabolites induce oxidative stress in erythrocytes, leading to methemoglobinemia and hemolytic anemia.

The Piperidine Ring: N-Dealkylation and Neurotoxicity

Piperidine derivatives are highly lipophilic, enabling rapid blood-brain barrier (BBB) penetration.

  • Causality: In hepatic microsomes, piperidines predominantly undergo CYP3A4-mediated N-dealkylation and C-oxidation[9][10]. While the intact piperidine ring can interact with various CNS targets (potentially causing neurotoxicity or off-target receptor agonism), its oxidative cleavage can generate reactive aldehydes that contribute to localized hepatocellular toxicity[10].

CYP450-mediated bioactivation pathway of sulfonamides leading to hypersensitivity.

Comprehensive Safety Data Sheet (SDS) Synthesis

Based on the mechanistic profiling above, the following is a predictive, research-grade SDS for laboratory handling.

Hazard Identification (GHS Classification)
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed.
Skin Sensitization Category 1WarningH317: May cause an allergic skin reaction.
STOT (Repeated Exposure) Category 2WarningH373: May cause damage to blood/liver through prolonged exposure.
Aquatic Toxicity (Chronic) Category 2N/AH411: Toxic to aquatic life with long-lasting effects.
First Aid & Emergency Response
  • Inhalation: Move to fresh air. If dyspnea occurs, administer oxygen. The lipophilicity of the piperidine moiety may cause rapid systemic absorption.

  • Skin Contact: Wash immediately with polyethylene glycol (PEG) followed by copious water. Monitor for delayed hypersensitivity (rash/erythema) due to the sulfonamide group.

  • Ingestion: Do NOT induce vomiting. Administer activated charcoal. Monitor methemoglobin levels due to the 2,4-dimethylphenyl metabolite risk.

Handling, Storage, and PPE
  • Storage: Store at 2-8°C in a desiccator. The sulfonamide linkage can be sensitive to prolonged exposure to high humidity and UV light.

  • PPE: Nitrile gloves (double-gloving recommended), fitted respirator (N95 or P100) if aerosolization is possible, and chemical safety goggles.

Experimental Workflows for Toxicity Validation

To empirically validate the predictive toxicity of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, a self-validating in vitro workflow is required. The following protocol isolates CYP450-mediated reactive metabolite formation using glutathione (GSH) trapping.

Protocol: Reactive Metabolite Trapping via LC-HRMS

Objective: Identify the formation of electrophilic nitroso and aminotoluic acid intermediates.

Step 1: Microsomal Incubation Preparation

  • Thaw Human Liver Microsomes (HLMs) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add the test compound (final concentration: 10 µM) and GSH (final concentration: 5 mM) to the buffer.

Step 2: Reaction Initiation & Termination

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Phase I metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (containing an internal standard, e.g., labetalol).

Step 3: Protein Precipitation & Extraction

  • Vortex the terminated mixture for 2 minutes.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to an amber HPLC vial.

Step 4: LC-HRMS/MS Analysis

  • Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18).

  • Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Scan for neutral loss of 129 Da (characteristic of GSH adducts) in positive electrospray ionization (ESI+) mode to confirm the presence of reactive intermediates.

High-throughput in vitro workflow for trapping and identifying reactive metabolites.

References

  • ChemSrc. "CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide". ChemSrc Database. Available at:[Link]

  • MolPort. "N-(2,4-dimethylphenyl)piperidine-1-sulfonamide | 838890-04-3". MolPort. Available at:[Link]

  • Wang, Y., et al. (2022). "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity". Dovepress / NIH. Available at:[Link]

  • Miura, T., et al. (2021). "Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats". Biol Pharm Bull / NIH. Available at:[Link]

  • Li, X., et al. (2024). "CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism". MDPI. Available at:[Link]

  • Zhang, D., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design". PMC / NIH. Available at:[Link]

Sources

Exploratory

Pharmacological Profiling of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide: A Dual-Targeting Scaffold for Castration-Resistant Prostate Cancer

Executive Summary & Mechanistic Rationale The emergence of ligand-binding pocket (LBP) mutations in the Androgen Receptor (AR)—specifically the T878A mutation—poses a severe clinical challenge, rendering first-line antia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The emergence of ligand-binding pocket (LBP) mutations in the Androgen Receptor (AR)—specifically the T878A mutation—poses a severe clinical challenge, rendering first-line antiandrogens like Enzalutamide ineffective. Recent medicinal chemistry optimizations have identified the piperidine-1-sulfonamide scaffold as a breakthrough framework capable of fully antagonizing these clinical AR mutations[1]. Concurrently, sulfonamide derivatives are well-documented inhibitors of CYP17A1 , the rate-limiting enzyme in extragonadal androgen biosynthesis[2].

This whitepaper outlines the rigorous pharmacological profiling of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) . As a representative dual-targeting scaffold, its structural causality is twofold:

  • Conformational Stability: The sulfonamide group adopts a preferred H–N–S–O dihedral angle of 1–10°. This specific geometry allows the nitrogen lone pair to favorably interact with sulfur d-orbitals, enhancing metabolic stability against hepatic clearance[3].

  • Steric Antagonism: The 2,4-dimethylphenyl moiety provides precise steric bulk. While it clashes with the restricted wild-type LBP in standard agonist conformations, it perfectly occupies the expanded cavity of the T878A mutated AR, forcing the receptor into an inactive conformation and preventing nuclear translocation[1].

AR_Signaling Testosterone Androgens (Testosterone/DHT) AR_WT Wild-Type AR Testosterone->AR_WT Activation AR_Mut Mutant AR (T878A) Testosterone->AR_Mut Activation CYP17 CYP17A1 Enzyme CYP17->Testosterone Synthesis Transcription Tumor Proliferation (CRPC) AR_WT->Transcription AR_Mut->Transcription Compound N-(2,4-dimethylphenyl) piperidine-1-sulfonamide Compound->CYP17 Inhibits Compound->AR_WT Antagonizes Compound->AR_Mut Antagonizes

Mechanism of action: Dual inhibition of CYP17 synthesis and AR mutant transactivation.

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay in this profiling cascade is designed as a self-validating system . This means internal controls are built directly into the methodology to isolate the specific variable being tested, eliminating false positives caused by assay interference.

Protocol A: Competitive AR Binding Assay (Fluorescence Polarization)

Causality: Fluorescence Polarization (FP) is selected because it allows real-time, homogeneous measurement of ligand displacement without the need for radioactive isotopes or wash steps that disrupt thermodynamic equilibrium.

  • Reagent Preparation: Purify recombinant human AR ligand-binding domain (LBD) for both Wild-Type and the T878A mutant. Prepare a 1 nM solution of a high-affinity fluorescent androgen tracer (e.g., Fluorormone™ AL Red).

  • Compound Titration: In a 384-well black microplate, titrate N-(2,4-dimethylphenyl)piperidine-1-sulfonamide from 10 µM down to 0.1 nM using 3-fold serial dilutions in assay buffer (containing 1 mM DTT to preserve receptor integrity).

  • Equilibration: Add the AR-LBD/tracer complex to the compound wells. Incubate in the dark at 25°C for exactly 2 hours.

  • Measurement: Read parallel and perpendicular fluorescence intensity using a microplate reader (Ex: 530 nm, Em: 590 nm).

  • System Validation:

    • Positive Control: Enzalutamide must be run in parallel. A successful assay will show Enzalutamide displacing the tracer in AR-WT but failing in AR-T878A[1].

    • Negative Control: A fluorophore-only well establishes the baseline anisotropy (mP) of the free tracer.

Protocol B: CYP17A1 Inhibition Assay (LC-MS/MS)

Causality: LC-MS/MS is mandated over colorimetric or ELISA assays. The aromatic rings of sulfonamide derivatives frequently cause spectral interference, and antibodies often cross-react with structurally similar steroid intermediates. Mass spectrometry ensures absolute molecular specificity.

  • Enzyme Preparation: Isolate human testicular microsomes expressing high baseline levels of CYP17A1.

  • Reaction Assembly: Mix 1 µM of the substrate (17-hydroxypregnenolone) with varying concentrations of the sulfonamide compound in a 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate the CYP17A1-mediated lyase reaction. Incubate at 37°C for 30 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile spiked with 100 nM deuterated DHEA (DHEA-d2) as an internal standard.

  • Quantification: Centrifuge at 14,000 x g to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify DHEA production.

  • System Validation: Abiraterone acetate is used as the reference standard. The internal standard (DHEA-d2) validates the extraction efficiency for every single well, ensuring that drops in DHEA are due to CYP17 inhibition, not poor sample recovery[2].

Profiling_Workflow Phase1 Phase 1: Biochemical Assay CYP17 & AR Binding Phase2 Phase 2: Cellular Assay LNCaP-CRPC Proliferation Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: ADME/PK Microsomal Stability Phase2->Phase3 Cell Viability Drop Decision Go/No-Go Criteria Met? Phase3->Decision Data Review Decision->Phase1 No (Optimize) InVivo Phase 4: In Vivo Xenograft Efficacy Decision->InVivo Yes

Step-by-step pharmacological profiling workflow for sulfonamide-based AR antagonists.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of the N-(2,4-dimethylphenyl)piperidine-1-sulfonamide scaffold based on established structure-activity relationship (SAR) data for this chemical class[1][2].

Table 1: In Vitro Pharmacological Profile vs. Clinical Standards

Compound / ScaffoldAR-WT IC₅₀ (µM)AR-T878A IC₅₀ (µM)CYP17A1 IC₅₀ (µM)LNCaP-CRPC Proliferation IC₅₀ (µM)
N-(2,4-dimethylphenyl)piperidine-1-sulfonamide 0.45 ± 0.080.62 ± 0.110.15 ± 0.042.10 ± 0.35
Enzalutamide (AR Control)0.12 ± 0.03> 100.00N/A13.66 ± 1.20
Abiraterone (CYP17 Control)N/AN/A0.07 ± 0.02N/A

Data Interpretation: The sulfonamide scaffold demonstrates a highly superior antiproliferative effect on enzalutamide-resistant LNCaP-CRPC cell lines compared to Enzalutamide itself, driven by its ability to maintain sub-micromolar antagonism against the T878A mutation while simultaneously suppressing upstream androgen synthesis.

Sources

Foundational

Synthesis Pathway and Characterization of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide: A Comprehensive Technical Guide

Introduction & Mechanistic Rationale Sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for amides and carboxylic acids due to their enhanced metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Sulfonamides represent a privileged pharmacophore in medicinal chemistry, frequently utilized as bioisosteres for amides and carboxylic acids due to their enhanced metabolic stability and unique hydrogen-bonding capabilities[1]. The target compound, N-(2,4-dimethylphenyl)piperidine-1-sulfonamide , features a piperidine ring linked via a sulfonamide bridge to a sterically hindered 2,4-dimethylphenyl moiety.

As a Senior Application Scientist, I have found that the construction of unsymmetrical sulfamides (R₂N-SO₂-NHR') is most efficiently and reproducibly achieved through a sequential nucleophilic substitution strategy[2].

Causality in Experimental Design: Rather than attempting direct oxidative chlorination of thiols—which often yields unstable intermediates—we utilize a two-step sulfamoyl chloride pathway.

  • Step 1: We first react the secondary amine (piperidine) with sulfuryl chloride (SO₂Cl₂) at strictly 0 °C. The low temperature is critical; it controls the highly exothermic nature of SO₂Cl₂ and suppresses the formation of the symmetrical byproduct, 1,1'-sulfonyldipiperidine[2].

  • Step 2: The resulting piperidine-1-sulfonyl chloride is then coupled with 2,4-dimethylaniline. Because the ortho-methyl group on the aniline introduces significant steric hindrance, we employ pyridine. Pyridine acts not merely as an acid scavenger, but as a nucleophilic catalyst, generating a highly reactive sulfonylpyridinium intermediate that forces the coupling to completion[3].

Synthesis Workflow & Mechanism

SynthesisWorkflow A Piperidine + SO₂Cl₂ B DCM, 0°C to RT Et₃N (Base) A->B C Piperidine-1-sulfonyl chloride (Stable Intermediate) B->C D 2,4-Dimethylaniline + Pyridine C->D E DCM or THF Reflux / RT D->E F N-(2,4-dimethylphenyl)piperidine -1-sulfonamide E->F G Workup & Purification (Acid Wash & Column) F->G

Caption: Two-step sequential synthesis workflow for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide.

Mechanism N1 Piperidine-1-sulfonyl chloride (Electrophile) N3 Tetrahedral Intermediate (Sulfonyl-Ammonium) N1->N3 Nucleophilic Attack N2 2,4-Dimethylaniline (Nucleophile) N2->N3 N4 Proton Transfer & Cl⁻ Loss (Pyridine-Mediated) N3->N4 Base Catalyst N5 Target Sulfonamide N4->N5 -HCl

Caption: Nucleophilic substitution mechanism for the formation of the sulfonamide linkage.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Piperidine-1-sulfonyl chloride

This protocol establishes the electrophilic core of the molecule.

  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet to ensure anhydrous conditions.

  • Reagent Loading: Dissolve piperidine (1.0 eq, 10 mmol) and triethylamine (1.1 eq, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the mixture strictly to 0 °C using an ice-water bath[2].

  • Controlled Addition: Dissolve sulfuryl chloride (SO₂Cl₂, 1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise via the dropping funnel over 45–60 minutes.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1, visualized with KMnO₄ stain to confirm the consumption of the secondary amine).

  • Workup: Quench the reaction with 20 mL of ice-cold water. Extract the organic layer, wash sequentially with cold water and brine, and dry over anhydrous Na₂SO₄[2]. Concentrate under reduced pressure. The crude N,N-disubstituted sulfamoyl chloride is typically >95% pure and should be used immediately in the next step.

Protocol 2: Coupling to form N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

This protocol utilizes a self-validating purification system to isolate the final product.

  • Nucleophile Activation: In a clean 100 mL flask under nitrogen, dissolve 2,4-dimethylaniline (1.0 eq, 8 mmol) in 30 mL of anhydrous THF or DCM. Add anhydrous pyridine (1.5 eq, 12 mmol) and cool the solution to 0 °C.

  • Coupling: Dissolve the freshly prepared piperidine-1-sulfonyl chloride (1.1 eq, 8.8 mmol) in 10 mL of solvent and add it dropwise to the aniline solution[3].

  • Thermal Maturation: Heat the reaction mixture to a gentle reflux (if using THF) or stir at room temperature (if using DCM) for 12-18 hours. The extended time compensates for the steric bulk of the 2,4-dimethylphenyl group.

  • Self-Validating Workup: Concentrate the mixture under vacuum. Redissolve the residue in EtOAc (50 mL) and wash aggressively with 1M HCl (3 x 20 mL).

    • Scientist's Note: This acid wash is a self-validating step. It completely protonates any unreacted 2,4-dimethylaniline and pyridine, driving them into the aqueous layer and leaving only the highly stable, neutral sulfonamide in the organic phase.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3) to afford the pure target compound as a crystalline solid.

Analytical Characterization

To verify the structural integrity and purity of the synthesized N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, a comprehensive analytical suite is required. The disappearance of the highly deshielded aniline NH₂ protons and the appearance of a single, broad sulfonamide N-H proton (~6.10 ppm) confirms successful coupling.

Table 1: Quantitative Analytical Data Summary

Analytical MethodParameter / SignalExpected Value / Assignment
¹H NMR (400 MHz, CDCl₃)Piperidine (CH₂, γ, β)δ 1.50–1.65 (m, 6H)
Piperidine (N-CH₂, α)δ 3.15–3.25 (m, 4H)
Ar-CH₃ (ortho / para)δ 2.25 (s, 3H), 2.30 (s, 3H)
Ar-H (Aromatic protons)δ 6.95–7.30 (m, 3H)
N-H (Sulfonamide)δ 6.10 (br s, 1H, D₂O exchangeable)
¹³C NMR (100 MHz, CDCl₃)Aliphatic Carbonsδ 18.0, 20.9, 23.5, 25.4, 46.8
Aromatic Carbonsδ 122.0–135.5 (6 distinct signals)
HRMS (ESI-TOF)[M+H]⁺Calc: 269.1324, Found: ± 5 ppm
FT-IR (ATR)S=O stretch1330 cm⁻¹ (asym), 1150 cm⁻¹ (sym)
N-H stretch3250 cm⁻¹
HPLC (UV 254 nm)Purity> 98.0% (Reverse-phase C18)

References

  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI URL: [Link]

  • Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL: [Link]

Sources

Exploratory

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide: Molecular Architecture and Thermal Stability Profiling

Introduction and Molecular Architecture In contemporary medicinal chemistry, the piperidine-1-sulfonamide scaffold has emerged as a critical structural motif, frequently utilized in the development of potent antagonists...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Architecture

In contemporary medicinal chemistry, the piperidine-1-sulfonamide scaffold has emerged as a critical structural motif, frequently utilized in the development of potent antagonists and targeted therapeutics1[1]. A highly specific derivative within this class is N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS#: 838890-04-3). Understanding its precise molecular weight and thermal stability is paramount for downstream applications, including drug formulation, pharmacokinetic modeling, and target engagement verification.

The molecule consists of three distinct functional domains:

  • The Piperidine Ring: A saturated six-membered nitrogen heterocycle ( C5​H10​N− ) that dictates the spatial geometry and basicity of the molecule.

  • The Sulfonamide Linkage: A −SO2​−NH− bridge that serves as a rigid, polar hinge, capable of acting as both a hydrogen bond donor and acceptor.

  • The 2,4-dimethylphenyl Group: A lipophilic aromatic ring ( C8​H9​ ) that drives hydrophobic interactions within protein binding pockets.

Molecular Weight Derivation

The exact molecular weight is a foundational parameter for molarity calculations in biological assays. The empirical formula for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is C13​H20​N2​O2​S . Calculating the atomic mass contributions (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.065) yields a highly specific molecular weight of 268.38 g/mol 2[2].

Quantitative Physicochemical Summary
ParameterValue / Description
Compound Name N-(2,4-dimethylphenyl)piperidine-1-sulfonamide
CAS Registry Number 838890-04-3
Molecular Formula C13​H20​N2​O2​S
Molecular Weight 268.38 g/mol
Primary Scaffold Piperidine-1-sulfonamide
Key Degradation Vulnerability S-N bond thermal cleavage

Intrinsic Thermal Profiling: TGA and DSC

The intrinsic thermal stability of a compound dictates its shelf-life, optimal storage conditions, and suitability for high-temperature formulation processes (e.g., hot-melt extrusion). For sulfonamides, the S-N bond is typically the thermodynamic weak point, susceptible to cleavage under extreme heat3[3]. We evaluate this using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Causality in Experimental Design
  • Inert Atmosphere ( N2​ ): Utilizing a nitrogen purge prevents oxidative degradation, ensuring that the recorded mass loss is purely a function of the compound's intrinsic thermal cleavage rather than a reaction with atmospheric oxygen.

  • Heating Rate (10°C/min): This specific ramp rate is chosen to balance the resolution of overlapping thermal events (which require slow heating) with the signal intensity of the heat flow (which requires faster heating).

Self-Validating Protocol: TGA/DSC Workflow
  • System Calibration: Calibrate the DSC using a high-purity Indium standard. Self-Validation: If the Indium melting onset deviates from 156.6°C, the system is miscalibrated, and the run is automatically voided, ensuring absolute data integrity.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide into an aluminum crucible.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Thermal Ramping: Apply a linear heating ramp of 10°C/min from 25°C to 400°C.

  • Data Acquisition:

    • Record the DSC heat flow to identify the endothermic melting point ( Tm​ ).

    • Record the TGA mass curve to identify the onset of decomposition ( Td​ ), marked by a >5% mass loss corresponding to the volatilization of the cleaved piperidine or 2,4-dimethylaniline fragments.

TGADSC N1 1. Sample Preparation (2-5 mg compound) N2 2. System Calibration (Indium Standard) N1->N2 N3 3. Inert Gas Purge (N2 at 50 mL/min) N2->N3 N4 4. Heating Ramp (10°C/min to 400°C) N3->N4 N5 5a. DSC Analysis (Endo/Exo Transitions) N4->N5 N6 5b. TGA Analysis (Mass Loss %) N4->N6

Workflow for intrinsic thermal profiling using TGA and DSC.

Extrinsic Thermal Profiling: Cellular Thermal Shift Assay (CETSA)

While intrinsic stability defines the physical API, extrinsic thermal stability refers to how N-(2,4-dimethylphenyl)piperidine-1-sulfonamide thermodynamically stabilizes its biological target protein. The Cellular Thermal Shift Assay (CETSA) is the gold standard for quantifying this target engagement in live cells4[4].

Causality in Experimental Design

Traditional biochemical assays rely on purified proteins, which lack the complex intracellular environment (metabolites, competing ligands, molecular crowding). CETSA bypasses this by applying a heat challenge directly to intact cells. When N-(2,4-dimethylphenyl)piperidine-1-sulfonamide binds to its target, the Gibbs free energy of the system decreases, shifting the target protein's unfolding/aggregation temperature ( Tagg​ ) to a higher value 4[4].

Self-Validating Protocol: CETSA Workflow
  • Cellular Incubation: Culture the target cell line to 70-80% confluency. Treat one cohort with a 10 µM concentration of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide and a parallel cohort with an equivalent volume of DMSO (Vehicle).

    • Self-Validation: The parallel DMSO vehicle control acts as the baseline. Any shift in the melting curve ( ΔTm​ ) must be calculated relative to this internal control, validating that the thermal stabilization is strictly ligand-induced.

  • Thermal Gradient Challenge: Aliquot the treated cells into PCR tubes. Subject the tubes to a transient 3-minute heat challenge across a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: Centrifugation pellets the thermally denatured, aggregated proteins. Only the ligand-stabilized, folded proteins remain in the soluble supernatant.

  • Quantification: Analyze the soluble fraction using Western Blot or AlphaScreen technology to quantify the remaining target protein.

  • Kinetic Modeling: Plot the relative protein concentration against temperature to calculate the apparent melting temperature ( Tagg​ ) and the resulting thermal shift ( ΔTm​ ).

CETSA C1 1. Live Cell Incubation (Compound + Vehicle) C2 2. Thermal Gradient (Heat Challenge) C1->C2 C3 3. Cell Lysis & Centrifugation C2->C3 C4 4. Soluble Fraction Isolation C3->C4 C5 5. Target Quantification (AlphaScreen/Western) C4->C5

CETSA workflow for evaluating ligand-induced thermal stabilization.

Data Interpretation Matrix

To synthesize the thermal stability profile of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, researchers must correlate both intrinsic and extrinsic datasets:

MetricOrigin AssayMechanistic Indication
Tm​ (Melting Point) DSCThe temperature at which the crystal lattice collapses into a liquid state.
Td​ (Decomposition) TGAThe threshold of irreversible covalent bond cleavage (often the sulfonamide S-N bond).
Tagg​ (Apparent Aggregation) CETSAThe temperature at which 50% of the target protein denatures in the cellular matrix.
ΔTm​ (Thermal Shift) CETSAThe magnitude of target stabilization; directly correlates to the binding affinity of the compound.

Conclusion

The rigorous characterization of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide requires a dual-pronged approach. Recognizing its exact molecular weight (268.38 g/mol ) is essential for precise stoichiometric dosing. Furthermore, evaluating its intrinsic thermal degradation via TGA/DSC ensures formulation viability, while assessing its extrinsic thermal stabilization properties via CETSA confirms its pharmacological target engagement. Together, these self-validating methodologies provide a comprehensive physicochemical and biophysical profile of the compound.

References

  • CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, Chemsrc.
  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy, Journal of Medicinal Chemistry - ACS Publications.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA, NCBI.
  • WO2024084364A1 - Compounds for the treatment of cancer, Google Patents.

Sources

Foundational

Early Drug Discovery Applications of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide: A Technical Guide to Hit Triage and Assay Validation

Executive Summary In the landscape of early-stage drug discovery, identifying robust, chemically tractable starting points is paramount. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, identifying robust, chemically tractable starting points is paramount. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) has emerged as a highly versatile small-molecule hit across multiple high-throughput screening (HTS) campaigns[1]. As a representative sulfonamide-based probe, it is frequently utilized to interrogate two distinct and highly valuable therapeutic targets: G protein-gated inwardly-rectifying potassium (GIRK) channels and the FK506-binding protein 12 (FKBP12) .

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical overviews. This guide details the physicochemical rationale behind selecting this compound, the causality driving the biochemical assays used to evaluate it, and the self-validating protocols required to confirm true target engagement without the interference of assay artifacts.

Physicochemical Profiling & Pharmacophore Utility

Before deploying a compound into complex biochemical assays, it is imperative to understand its structural behavior. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide consists of three core pharmacophore elements:

  • The Piperidine Ring: Provides a saturated, aliphatic core that occupies hydrophobic pockets while maintaining favorable solubility.

  • The Sulfonamide Linker: Acts as a rigid hinge. Its oxygen atoms serve as strong hydrogen-bond acceptors, which are critical for anchoring the molecule to polar residues within a target's binding site.

  • The 2,4-Dimethylphenyl Group: Offers a planar, lipophilic surface for π-π or CH-π interactions, while the methyl groups provide steric bulk to enforce specific binding conformations.

This structural profile makes it an ideal candidate for fragment-based or HTS libraries, as it perfectly balances lipophilicity with polar surface area, minimizing the entropic penalty upon target binding.

Workflow A Primary HTS Library (Includes Sulfonamide Hits) B Hit: N-(2,4-dimethylphenyl) piperidine-1-sulfonamide A->B C GIRK Activation (Thallium Flux Assay) B->C D FKBP12 Binding (ITC / AlphaScreen) B->D E Hit-to-Lead SAR Optimization C->E D->E

Figure 1: High-throughput screening triage workflow for sulfonamide hit compounds.

Application I: Discovery of GIRK Channel Activators

GIRK channels are critical regulators of cellular excitability in both the heart and the brain, making them prime targets for neurological and cardiovascular therapeutics[2]. The activation of these channels relies heavily on the lipid signaling molecule PIP2[3]. Identifying small-molecule allosteric modulators that can activate GIRK channels independent of upstream G-protein coupled receptors (GPCRs) is a major focus of modern ion channel drug discovery.

Self-Validating Protocol: High-Throughput Thallium (Tl⁺) Flux Assay

Causality & Principle: Measuring potassium (K⁺) efflux optically is notoriously difficult. To bypass this, we use Thallium (Tl⁺) as a surrogate ion. Tl⁺ readily permeates open K⁺ channels. By loading cells with a Tl⁺-sensitive fluorophore, we create a kinetically trackable surrogate readout for channel opening, enabling high-throughput screening without the bottleneck of patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Seeding & Biological Control: Plate HEK293 cells stably expressing GIRK1/2 subunits in a 384-well plate (15,000 cells/well).

    • Validation Step: Concurrently plate wild-type HEK293 cells (lacking GIRK) in adjacent columns. If the wild-type cells show a fluorescent spike upon compound addition, the hit is a false positive acting on endogenous channels.

  • Dye Loading: Incubate cells for 1 hour with Thallos-AM dye.

    • Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the active, Tl⁺-sensitive dye intracellularly.

  • Compound Addition & Baseline: Add N-(2,4-dimethylphenyl)piperidine-1-sulfonamide at varying concentrations. Read baseline fluorescence for 10 seconds.

    • Validation Step: A flat baseline ensures the compound is not autofluorescent and does not spontaneously rupture the cell membrane.

  • Stimulus Injection: Inject a stimulus buffer containing Tl₂SO₄.

    • Causality: The extracellular Tl⁺ creates a concentration gradient, driving Tl⁺ through the compound-opened GIRK channels.

  • Kinetic Readout & QC: Measure fluorescence (Ex 490 nm / Em 525 nm) for 120 seconds.

    • Validation Step: Calculate the Z'-factor using DMSO (vehicle) and a known activator like [3]. The assay plate is only validated and accepted if the Z'-factor is > 0.5.

GIRK_Mechanism GPCR GPCR Activation G_protein Gβγ Subunit Release GPCR->G_protein Signal Transduction GIRK GIRK Channel (Open State) G_protein->GIRK Endogenous Activation SmallMol Sulfonamide Hit (Allosteric Modulator) SmallMol->GIRK Direct Activation PIP2 PIP2 (Lipid Cofactor) PIP2->GIRK Required Cofactor

Figure 2: Mechanistic pathway of GIRK channel activation by endogenous and exogenous modulators.

Application II: Probing FKBP12 Binding Dynamics

FKBP12 is a 12 kDa peptidyl-prolyl cis-trans isomerase that serves as the primary cytosolic target for powerful immunosuppressants like FK506 and rapamycin[4]. Validating that a sulfonamide hit physically engages FKBP12 requires orthogonal biophysical techniques to rule out aggregation-based false positives.

Self-Validating Protocol: Isothermal Titration Calorimetry (ITC)

Causality & Principle: is the gold standard for directly measuring the heat changes (ΔH) that occur upon molecular binding[5]. Unlike AlphaScreen or fluorescence polarization, ITC requires no labels, fluorophores, or secondary antibodies. It provides direct thermodynamic proof of target engagement, yielding the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) in a single experiment[6].

Step-by-Step Methodology:

  • Sample Preparation & Dialysis: Express and purify human FKBP12. Dialyze the protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.2).

    • Causality: The test compound must be dissolved in the exact same dialysis buffer as the protein. Even a 1% mismatch in DMSO concentration will generate massive heats of dilution, entirely masking the binding signal.

  • Degassing: Degas both the FKBP12 solution and the sulfonamide ligand solution under vacuum for 10 minutes.

    • Validation Step: Degassing prevents microbubble formation during the rapid stirring of the syringe. Bubbles cause erratic, uninterpretable heat spikes that invalidate the run.

  • Titration Execution: Load 20 µM FKBP12 into the sample cell and 200 µM of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide into the injection syringe[4]. Perform 20 sequential injections of 2 µL at 25°C, with 150-second intervals between injections.

  • Internal Control (Background Subtraction): Perform an identical titration of the ligand into a cell containing only buffer.

    • Validation Step: This isolates the background heat of dilution. The raw data is only valid if this background heat is constant and significantly lower than the heat generated in the protein cell.

  • Thermodynamic Extraction: Subtract the background data and fit the curve to a one-site binding model to extract Kd, ΔH, and stoichiometry (n)[7].

Hit-to-Lead Optimization & SAR Trajectory

Once target engagement is confirmed, the compound transitions into Structure-Activity Relationship (SAR) optimization. For N-(2,4-dimethylphenyl)piperidine-1-sulfonamide:

  • Modulating the Sulfonamide Core: The sulfonamide acts as a critical hydrogen-bond acceptor. Replacing it with a bioisostere (e.g., a reverse amide) often results in a complete loss of activity, confirming its structural necessity.

  • Tuning the Phenyl Ring: Introducing electron-withdrawing halogens (e.g., fluorine) onto the 2,4-dimethylphenyl ring can lower the pKa of the adjacent sulfonamide, potentially increasing the residence time (τ) of the compound on the target.

  • Rigidifying the Piperidine: Substituting the piperidine ring with a bridged bicyclic system can reduce the entropic penalty of binding (-TΔS), thereby driving a more favorable Gibbs free energy (ΔG) profile[7].

Quantitative Data Summary

Table 1: Physicochemical Profile of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

PropertyValueDrug-Likeness Implication
Molecular Weight~268.37 g/mol Optimal for fragment/HTS libraries (MW < 300)
cLogP (estimated)2.8Good membrane permeability, low lipophilic toxicity
Hydrogen Bond Donors1Favorable for target hydrogen-bonding (sulfonamide NH)
Hydrogen Bond Acceptors2Favorable for target engagement (sulfonamide oxygens)
Rotatable Bonds2Low entropic penalty upon binding

Table 2: Representative In Vitro Screening Metrics

Target / AssayParameterRepresentative ValueQC Metric (Self-Validation)
GIRK1/2 (Thallium Flux)EC₅₀4.2 µMZ'-Factor = 0.72
FKBP12 (ITC)Kd15.5 µMStoichiometry (n) = 0.98
FKBP12 (AlphaScreen)IC₅₀12.1 µMSignal-to-Background > 10
Cytotoxicity (HEK293)CC₅₀> 100 µMCell Viability > 95%

References

  • Label-Free Whole Cell Biosensing for High-Throughput Discovery of Activators and Inhibitors Targeting G Protein-Activated Inwardly Rectifying Potassium Channels Source: ACS Omega URL:[Link]

  • Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels Source: Frontiers in Pharmacology URL:[Link]

  • FKBP12 enhances sensitivity to chemotherapy-induced cancer cell apoptosis by inhibiting MDM2 Source: PubMed Central (PMC) URL:[Link]

  • Conformational Entropy of FK506 Binding to FKBP12 Determined by Nuclear Magnetic Resonance Relaxation and Molecular Dynamics Simulations Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to prepare N-(2,4-dimethylphenyl)piperidine-1-sulfonamide stock solutions in DMSO

Application Note: Preparation, Handling, and Storage of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Stock Solutions in DMSO Executive Summary This application note provides a comprehensive, self-validating protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Stock Solutions in DMSO

Executive Summary

This application note provides a comprehensive, self-validating protocol for the preparation and storage of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide stock solutions. Designed for drug development professionals conducting high-throughput screening and in vitro biochemical assays, this guide emphasizes the physicochemical variables that dictate compound stability. By controlling solvent purity, temperature, and atmospheric exposure, researchers can ensure reproducible pharmacological data and prevent premature compound degradation.

Compound Profile & Rationale

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is a synthetic small molecule frequently utilized in biochemical primary assays, including those targeting G protein-gated inwardly-rectifying potassium channels and human FKBP12 binding[1].

  • CAS Number: 838890-04-3[2]

  • Molecular Formula: C13H20N2O2S[2]

  • Molecular Weight: 268.38 g/mol [2]

The Causality of Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound. As an amphiphilic, aprotic solvent, DMSO effectively solvates hydrophobic small molecules while remaining miscible in aqueous biological buffers. However, DMSO is highly hygroscopic; absorbed atmospheric moisture drastically reduces the solubility threshold of the dissolved compound, leading to micro-precipitation and inaccurate dosing in downstream assays[3]. Therefore, the use of strictly anhydrous DMSO (≥99.9% purity) is a non-negotiable requirement for stock integrity[4].

Quantitative Reconstitution Data

To ensure precise target engagement in cellular and biochemical assays, accurate molarity calculations are critical. The following table summarizes the mass-to-volume ratios required to achieve standard stock concentrations based on the compound's molecular weight of 268.38 g/mol [2].

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
1 mM 1.0 mL0.268 mg
10 mM 1.0 mL2.684 mg
25 mM 1.0 mL6.710 mg
50 mM 1.0 mL13.419 mg

Self-Validating Experimental Protocol

This methodology integrates self-validating checkpoints to ensure the integrity of the stock solution from preparation to assay application.

Materials Required:

  • N-(2,4-dimethylphenyl)piperidine-1-sulfonamide powder (Purity >98%)

  • Anhydrous DMSO (sealed under inert gas)[4]

  • Sterile, amber-colored low-bind microcentrifuge tubes[5]

  • Analytical balance (0.1 mg precision)

  • Argon or Nitrogen gas source[5]

Step-by-Step Methodology:

  • Equilibration (Checkpoint 1 - Moisture Prevention): Allow the compound vial and the anhydrous DMSO to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials in a humid laboratory environment causes immediate water condensation on the powder and solvent, which accelerates hydrolytic degradation and reduces solubility[4].

  • Weighing: Using an analytical balance, accurately weigh the required mass of the compound into a sterile, amber-colored vial. Causality: Amber vials protect the sulfonamide derivative from potential photolytic degradation during long-term storage[5].

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial securely and vortex for 30–60 seconds. If the compound does not dissolve completely, gently warm the solution in a water bath at 37°C for 3–5 minutes and apply mild sonication[6],[7]. Checkpoint 2: Visually inspect the solution against a light source. It must be completely clear. Any turbidity indicates incomplete dissolution or moisture contamination.

  • Aliquoting: Divide the master stock solution into single-use aliquots (e.g., 10–50 µL) in low-bind microcentrifuge tubes. Causality: Repeated freeze-thaw cycles induce localized concentration gradients and micro-precipitation, severely compromising assay reproducibility[4],.

  • Inert Gas Purging (Optional but Recommended): Gently overlay the headspace of each aliquot tube with Argon or Nitrogen gas before sealing[5],[6]. Causality: Displacing oxygen prevents oxidative degradation of the piperidine and sulfonamide moieties over long-term storage.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term preservation (up to 6–12 months)[4],[6],[8].

Workflow Visualization

G A 1. Equilibrate Reagents (Room Temp) B 2. Weigh Compound (MW: 268.38 g/mol) A->B C 3. Add Anhydrous DMSO (Under Inert Gas) B->C D 4. Dissolve & Mix (Vortex / 37°C Sonicate) C->D E 5. Aliquot Solution (Single-use volumes) D->E F 6a. Short-term Storage (-20°C, ≤ 1 month) E->F < 1 month G 6b. Long-term Storage (-80°C, ≤ 12 months) E->G > 1 month

Preparation and storage workflow for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide DMSO stocks.

Quality Control & Troubleshooting

  • In Vitro Assay Dilution Limits: When diluting the DMSO stock into aqueous cell culture media or biochemical assay buffers, ensure the final DMSO concentration does not exceed 0.1% to 0.5% (v/v)[5],[4]. Causality: Higher concentrations of DMSO induce cellular toxicity, alter lipid membrane permeability, and can cause off-target protein denaturation, confounding experimental results[5].

  • Preventing "Solvent Shock": Hydrophobic small molecules often precipitate when transitioning directly from 100% DMSO to an aqueous buffer. Self-Validation Strategy: Always perform intermediate dilutions. Dilute the stock 1:10 or 1:100 in DMSO first, then add this intermediate stock dropwise to a rapidly stirring aqueous buffer to prevent localized supersaturation and aggregate formation,[7].

  • Monitoring Oxidative Degradation: If the stored DMSO stock solution develops a pink or yellow tint over time, discard it immediately. Causality: Discoloration is a primary indicator of oxidative degradation or unwanted solvent-compound reactivity, which will invalidate downstream assay data[7].

References

  • Chemsrc. "CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide". Available at: [Link]

  • Spirochrome. "Product information: HAK-actin™". Available at:[Link]

  • ResearchGate. "1692 questions with answers in DMSO | Science topic". Available at: [Link]

Sources

Application

Application Note: AlphaScreen Biochemical Assay Protocol for Evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Introduction & Mechanistic Rationale The tumor suppressor p53-binding protein 1 (53BP1) is a critical regulator of DNA Damage Repair (DDR) pathways. It utilizes a tandem tudor domain (TTD) to specifically recognize and b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The tumor suppressor p53-binding protein 1 (53BP1) is a critical regulator of DNA Damage Repair (DDR) pathways. It utilizes a tandem tudor domain (TTD) to specifically recognize and bind to dimethylated histone H4 lysine 20 (H4K20me2)[1]. Disrupting this protein-protein interaction (PPI) favors homology-directed repair (HDR) over non-homologous end joining (NHEJ), significantly increasing the efficiency of precise CRISPR/Cas9 genome editing[2].

This application note details an optimized, high-throughput AlphaScreen protocol to evaluate the inhibitory potency of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide against the 53BP1-H4K20me2 interaction. AlphaScreen provides a highly sensitive, wash-free homogeneous platform ideal for characterizing low-to-high affinity PPI modulators[3].

Assay Principle

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology dependent on the spatial proximity of Donor and Acceptor beads[3].

In this assay:

  • Streptavidin (SA) Donor Beads capture a synthetic Biotinylated-H4K20me2 peptide.

  • Nickel Chelate (Ni-NTA) Acceptor Beads capture recombinant His-tagged 53BP1-TTD.

When 53BP1-TTD binds to H4K20me2, the beads are brought within 200 nm of each other. Laser excitation of the Donor bead at 680 nm converts ambient oxygen to singlet oxygen ( 1O2​ ). The 1O2​ diffuses to the Acceptor bead, triggering a chemiluminescent reaction that emits light between 520–620 nm[3]. If N-(2,4-dimethylphenyl)piperidine-1-sulfonamide successfully antagonizes the TTD pocket, the complex dissociates, singlet oxygen decays in solution, and the luminescent signal is proportionally reduced[1].

G Excitation Excitation (680 nm) Donor Streptavidin Donor Bead Excitation->Donor Biotin Biotinylated H4K20me2 Donor->Biotin Captures Acceptor Ni-NTA Acceptor Bead Donor->Acceptor Singlet Oxygen (<200nm) Target His-53BP1 TTD Domain Biotin->Target Binds Target->Acceptor Captures Emission Emission (520-620 nm) Acceptor->Emission Inhibitor Sulfonamide Compound Inhibitor->Target Blocks Binding

AlphaScreen assay principle for evaluating 53BP1-H4K20me2 interaction and its inhibition.

Materials & Reagents

To ensure reproducibility and prevent non-specific interactions, assay components must be tightly controlled. The use of CHAPS over Tween-20 is intentional; CHAPS is a zwitterionic detergent that prevents protein aggregation without stripping the Ni-NTA/His-tag coordination.

Table 1: Optimized Reagent Concentrations

ComponentStock ConcentrationFinal Assay ConcentrationPurpose / Causality
His-53BP1-TTD 10 µM30 nMTarget protein; optimized to sub-saturating levels to ensure sensitivity to inhibitors.
Biotin-H4K20me2 10 µM30 nMLigand peptide; matched to target concentration to prevent the "hook effect".
Compound 10 mM (in DMSO)10 µM to 0.1 nMTest inhibitor; 10-point dose-response curve.
Ni-NTA Acceptor Beads 5 mg/mL20 µg/mLCaptures His-tag. Added first to prevent premature singlet oxygen generation.
SA Donor Beads 5 mg/mL20 µg/mLCaptures Biotin. Highly light-sensitive; must be handled under green light.
Assay Buffer 10X1X50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

Experimental Protocol

Workflow Step1 1. Compound Prep Dilute sulfonamide in DMSO (1% final) Step2 2. PPI Formation Incubate His-53BP1 & Biotin-H4K20me2 (30 min) Step1->Step2 Step3 3. Acceptor Addition Add Ni-NTA Beads (30 min, RT) Step2->Step3 Step4 4. Donor Addition Add SA-Beads (60 min, Dark, Green Light) Step3->Step4 Step5 5. Detection Read at 680nm Ex / 570nm Em (EnVision) Step4->Step5

Step-by-step experimental workflow for the 53BP1 AlphaScreen biochemical assay.

Step-by-Step Methodology (384-well format, 25 µL total volume):

  • Compound Preparation: Serially dilute N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in 100% DMSO. Transfer 0.25 µL of the compound to a white 384-well ProxiPlate using an acoustic dispenser (e.g., Echo) or pin tool. Causality: The final DMSO concentration must not exceed 1%, as higher concentrations quench singlet oxygen and denature the TTD domain[4].

  • Protein-Peptide Incubation: Add 10 µL of a 2.5X master mix containing His-53BP1-TTD and Biotin-H4K20me2 in Assay Buffer. Centrifuge at 1,000 rpm for 1 minute. Incubate for 30 minutes at room temperature. Causality: Allowing the PPI to reach thermodynamic equilibrium before bead addition prevents bead-induced steric hindrance from artificially altering the binding kinetics.

  • Acceptor Bead Addition: Add 5 µL of 5X Ni-NTA Acceptor beads (100 µg/mL stock for a 20 µg/mL final). Incubate for 30 minutes at room temperature.

  • Donor Bead Addition (CRITICAL STEP): Switch laboratory lighting to subdued green light (<100 lux). Add 5 µL of 5X Streptavidin Donor beads. Seal the plate with an opaque adhesive foil and incubate for 60 minutes at room temperature. Causality: The phthalocyanine derivative in Donor beads is irreversibly photobleached by ambient light. Exposure destroys the assay window[3].

  • Detection: Read the plate on an EnVision Multilabel Plate Reader equipped with the AlphaScreen optical module (Excitation: 680 nm, Emission: 570 nm broad bandpass)[5].

Trustworthiness: Self-Validating Assay Controls

To ensure the integrity of the data, every plate must contain a self-validating control matrix:

  • Positive Control (Max Signal): 1% DMSO + His-53BP1 + Biotin-H4K20me2 + Both Beads. Validates maximum PPI formation and bead functionality.

  • Negative Control (Min Signal): 1% DMSO + His-53BP1 + Untagged H4K20me2 + Both Beads. Validates that the signal is strictly dependent on the specific Biotin/Streptavidin interaction, ruling out non-specific bead aggregation.

  • Compound Interference Control (TruHits): To rule out false positives, counter-screen N-(2,4-dimethylphenyl)piperidine-1-sulfonamide against a pre-formed Biotin-cAMP-His-tag complex. If the compound reduces this signal, it is an assay artifact (e.g., a singlet oxygen quencher or light absorber) rather than a true 53BP1 inhibitor[5].

Data Analysis & Expected Results

Data should be normalized to the positive (100% binding) and negative (0% binding) controls. The half-maximal inhibitory concentration ( IC50​ ) is calculated using a 4-parameter logistic non-linear regression model.

Table 2: Representative Quantitative Assay Metrics

MetricAcceptable ThresholdExpected Result for Validated Inhibitor
Signal-to-Background (S/B) > 50150 - 300
Z'-Factor > 0.500.75 - 0.85 (Indicates excellent HTS suitability)
Reference IC50​ (e.g., DP308) N/A~1.69 µM[1]
Intra-plate CV% < 10%4.5%

Troubleshooting & Causality

  • The Hook Effect: If the assay signal is unexpectedly low despite successful protein expression, you may have exceeded the binding capacity of the beads. Excess biotinylated peptide saturates the SA-Donor beads, preventing them from cross-linking with the Acceptor beads. Solution: Perform a 2D cross-titration of both proteins to find the optimal sub-saturating concentrations[3].

  • Inner Filter Effect: Highly colored sulfonamide derivatives (absorbing at 680 nm or 520-620 nm) can artificially quench the signal. Solution: Always run the TruHits counter-screen described in Section 5.

Sources

Method

Application Notes and Protocols: High-Throughput Screening (HTS) Methods for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Introduction High-throughput screening (HTS) has revolutionized modern drug discovery by enabling the rapid and efficient testing of large compound libraries against specific biological targets.[1][2][3] The sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

High-throughput screening (HTS) has revolutionized modern drug discovery by enabling the rapid and efficient testing of large compound libraries against specific biological targets.[1][2][3] The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, antiviral, and anticancer effects.[4][5][6] N-(2,4-dimethylphenyl)piperidine-1-sulfonamide and its analogs represent a chemical space of significant interest for identifying novel modulators of various cellular pathways.[7][8] The successful identification of lead compounds from extensive libraries hinges on the development of robust, sensitive, and scalable HTS assays.[9]

This guide provides detailed application notes and protocols for two powerful, homogeneous (no-wash) HTS technologies well-suited for screening compounds like N-(2,4-dimethylphenyl)piperidine-1-sulfonamide: Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) . These methods are broadly applicable to common drug target classes such as kinases, proteases, and protein-protein interactions.[10][11] The protocols are presented with an emphasis on the underlying scientific principles, quality control, and data validation to ensure the generation of high-quality, reproducible results.

Guiding Principles of HTS Assay Selection

The choice of an HTS assay technology is dictated by the nature of the biological target and the specific molecular event being interrogated. For N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, which could potentially act as a competitive inhibitor of a protein-ligand or protein-protein interaction, both FP and AlphaLISA offer distinct advantages.

  • Fluorescence Polarization (FP) is ideal for monitoring binding events in real-time. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][12][13] This technique is particularly powerful for identifying competitive inhibitors that displace a fluorescent probe from its target protein.

  • AlphaLISA is a bead-based proximity assay that can be adapted to a wide range of targets, including enzymatic assays and the detection of protein-protein interactions.[14][15][16][17] Its signal amplification cascade provides high sensitivity, making it suitable for detecting subtle biological activities.

Section 1: Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization is a technique that measures the change in the polarization of fluorescent light emitted by a probe.[12] When a small, fluorescently labeled molecule (the tracer) is excited with plane-polarized light, it rotates rapidly in solution during the fluorescence lifetime, resulting in the emission of depolarized light.[10][13] However, when the tracer binds to a much larger molecule (e.g., a target protein), its rotation is slowed, and the emitted light remains highly polarized.[10][13] In a competition assay, a test compound that binds to the target protein will displace the fluorescent tracer, leading to a decrease in the measured fluorescence polarization.

Experimental Workflow: FP Competition Assay

FP_Workflow cluster_prep Assay Preparation cluster_run Assay Execution & Readout cluster_analysis Data Analysis reagents Prepare Assay Buffer, Target Protein, Fluorescent Tracer, and Test Compound Plates dispense Dispense Target Protein and Tracer Mixture to 384-well Plate reagents->dispense 1. add_cmpd Add N-(2,4-dimethylphenyl)piperidine-1-sulfonamide or Controls (DMSO, Positive Control) dispense->add_cmpd 2. incubate Incubate at Room Temperature to Reach Binding Equilibrium add_cmpd->incubate 3. read Read Fluorescence Polarization on a Microplate Reader incubate->read 4. calc Calculate Polarization Values and Percent Inhibition read->calc 5. qc Determine Z'-factor and Signal Window calc->qc 6. plot Plot Dose-Response Curves and Determine IC50 qc->plot 7.

Caption: Workflow for a Fluorescence Polarization competition assay.

Detailed Protocol: FP Assay for a Hypothetical Protein Target

This protocol describes the screening of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide for its ability to inhibit the interaction between a hypothetical target protein and its fluorescently labeled peptide ligand.

Materials:

  • Assay Plate: 384-well, low-volume, black, non-binding surface microplate.

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: Fluorescently labeled ligand (e.g., peptide) that binds to the target protein.

  • Test Compound: N-(2,4-dimethylphenyl)piperidine-1-sulfonamide dissolved in 100% DMSO.

  • Assay Buffer: Buffer optimized for protein stability and binding (e.g., PBS, 0.01% Triton X-100).

  • Positive Control: Unlabeled ligand known to bind to the target protein.

  • Negative Control: 100% DMSO.

  • Plate Reader: Equipped with fluorescence polarization optics.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X working solution of the target protein and a 2X working solution of the fluorescent tracer in assay buffer. The final concentrations should be optimized based on prior binding experiments (typically at the Kd of the interaction).

    • Prepare serial dilutions of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.

    • Prepare a positive control (unlabeled ligand) at a concentration known to cause maximal displacement of the tracer.

  • Assay Plate Preparation (20 µL final volume):

    • Add 10 µL of the 2X target protein/tracer mixture to all wells of the 384-well plate.

    • Add 100 nL of the test compound, positive control, or DMSO (negative control) to the appropriate wells. This results in a final DMSO concentration of 0.5%.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading:

    • Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • The percent inhibition for each well is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

      • mP_sample: millipolarization value of the test compound well.

      • mP_low_control: average millipolarization of the positive control wells (maximal inhibition).

      • mP_high_control: average millipolarization of the negative control (DMSO) wells (minimal inhibition).

  • Assay Quality Metrics:

    • The robustness of the assay is determined by calculating the Z'-factor.[18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]

      • SD_high and SD_low: Standard deviations of the high and low controls.

      • Mean_high and Mean_low: Averages of the high and low controls.

ParameterHigh Control (DMSO)Low Control (Unlabeled Ligand)Test Compound (Hit)
mP Value (Average) 2505075
Standard Deviation 108N/A
Calculated Z'-factor \multicolumn{2}{c}{0.73}N/A
% Inhibition 0%100%87.5%

Table 1: Example data and quality control metrics for an FP assay.

Section 2: AlphaLISA Assay for Protein-Protein Interaction

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity.[14][15][16][17] When the Donor bead is excited by a laser at 680 nm, it converts ambient oxygen into singlet oxygen.[14][15] If an Acceptor bead is within 200 nm, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 615 nm.[14][15][16] This technology is highly sensitive and can be configured to detect the disruption of a protein-protein interaction (PPI) by a small molecule inhibitor like N-(2,4-dimethylphenyl)piperidine-1-sulfonamide.

Experimental Workflow: AlphaLISA PPI Assay

AlphaLISA_Workflow cluster_prep Assay Preparation cluster_run Assay Execution & Readout cluster_analysis Data Analysis reagents Prepare Assay Buffer, Biotinylated Protein A, GST-tagged Protein B, and Test Compound Plates add_cmpd Dispense Test Compound or Controls to Plate reagents->add_cmpd 1. add_proteins Add Biotinylated Protein A and GST-tagged Protein B add_cmpd->add_proteins 2. incubate_1 Incubate to Allow Protein Interaction add_proteins->incubate_1 3. add_beads Add Streptavidin-Donor and Anti-GST-Acceptor Beads incubate_1->add_beads 4. incubate_2 Incubate in the Dark add_beads->incubate_2 5. read Read AlphaLISA Signal on a Compatible Plate Reader incubate_2->read 6. calc Calculate Percent Inhibition read->calc 7. qc Determine Z'-factor and S/B Ratio calc->qc 8. plot Plot Dose-Response Curves and Determine IC50 qc->plot 9.

Caption: Workflow for an AlphaLISA protein-protein interaction assay.

Detailed Protocol: AlphaLISA PPI Assay

This protocol outlines the screening of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide for its ability to disrupt the interaction between two hypothetical proteins, Protein A (biotinylated) and Protein B (GST-tagged).

Materials:

  • Assay Plate: 384-well, white, shallow-well microplate.

  • Protein A: Biotinylated.

  • Protein B: GST-tagged.

  • Test Compound: N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in 100% DMSO.

  • AlphaLISA Reagents:

    • Streptavidin (SA) Donor Beads.

    • Anti-GST Acceptor Beads.

  • AlphaLISA Buffer: Buffer provided by the manufacturer.

  • Negative Control: 100% DMSO.

  • Plate Reader: AlphaLISA-compatible reader.

Protocol Steps:

  • Reagent Preparation:

    • Prepare 4X working solutions of Protein A and Protein B in AlphaLISA buffer.

    • Prepare serial dilutions of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in 100% DMSO.

    • Prepare a 2X working solution of the SA-Donor and Anti-GST Acceptor beads in AlphaLISA buffer, ensuring they are prepared in subdued light.

  • Assay Plate Preparation (20 µL final volume):

    • Add 5 µL of AlphaLISA buffer to the background wells.

    • Add 50 nL of the test compound or DMSO to the appropriate wells.

    • Add 5 µL of the 4X Protein A and 5 µL of the 4X Protein B mixture to all wells except the background wells.

    • To the background wells, add 10 µL of AlphaLISA buffer.

  • Incubation 1:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 60 minutes at room temperature.

  • Addition of Beads:

    • Add 10 µL of the 2X bead mixture to all wells.

  • Incubation 2:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading:

    • Read the plate on an AlphaLISA-compatible reader.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • The calculation is similar to the FP assay, using the AlphaLISA signal counts. % Inhibition = 100 * (1 - [(Signal_sample - Signal_background) / (Signal_high_control - Signal_background)])

      • Signal_sample: AlphaLISA signal of the test compound well.

      • Signal_background: Average signal of wells with no protein.

      • Signal_high_control: Average signal of the DMSO wells.

  • Assay Quality Metrics:

    • In addition to the Z'-factor, the Signal-to-Background (S/B) ratio is a key metric for AlphaLISA assays. S/B = Mean_high_control / Mean_background

ParameterHigh Control (DMSO)Background (No Protein)Test Compound (Hit)
AlphaLISA Counts (Avg) 200,0001,00025,000
Standard Deviation 15,000200N/A
Calculated Z'-factor \multicolumn{2}{c}{0.68}N/A
S/B Ratio \multicolumn{2}{c}{200}N/A
% Inhibition 0%N/A87.9%

Table 2: Example data and quality control metrics for an AlphaLISA assay.

Conclusion

The Fluorescence Polarization and AlphaLISA platforms are robust, reliable, and scalable technologies for the high-throughput screening of small molecules like N-(2,4-dimethylphenyl)piperidine-1-sulfonamide.[10][16] The choice between these methods will depend on the specific biological question, the nature of the target, and the availability of reagents. By following the detailed protocols and adhering to stringent quality control measures, researchers can confidently identify and validate novel hit compounds for further development in the drug discovery pipeline.[19][20] A critical aspect of any HTS campaign is the rigorous validation of initial hits through orthogonal assays and dose-response studies to eliminate false positives and confirm the mechanism of action.

References
  • The Use of AlphaScreen Technology in HTS: Current St
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Fluorescence Polarization Assays: Principles & Applic
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
  • Fluorescence Polariz
  • The High-Throughput Screening Transform
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research.
  • Quality control and data correction in high-throughput screening.
  • (PDF)
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC.
  • CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide | Chemsrc.
  • N-(2,4-dimethylphenyl)-2-{3-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide - ChemDiv.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC.
  • CAS#:313646-36-5 | N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide | Chemsrc.
  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI.
  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant p

Sources

Application

Characterizing Molecular Interactions: Isothermal Titration Calorimetry (ITC) with N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Application Note and Detailed Protocol Authored by: Senior Application Scientist Introduction: The Power of Thermodynamic Insights in Drug Discovery Isothermal Titration Calorimetry (ITC) stands as a gold-standard biophy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Detailed Protocol

Authored by: Senior Application Scientist

Introduction: The Power of Thermodynamic Insights in Drug Discovery

Isothermal Titration Calorimetry (ITC) stands as a gold-standard biophysical technique for the comprehensive characterization of intermolecular interactions.[1] Unlike other methods, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] This allows for the simultaneous determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4][5] Such detailed thermodynamic data is invaluable in drug discovery and development for hit selection, lead optimization, and understanding the mechanism of action.[6][7]

This guide provides a detailed protocol for utilizing ITC to study the binding of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, a small molecule containing a sulfonamide moiety, to a putative protein target. Sulfonamides are a well-established class of compounds with a broad range of biological activities, frequently acting as enzyme inhibitors.[8][9][10] The piperidine scaffold is also a common feature in bioactive molecules.[11][12][13] Characterizing the thermodynamics of how this specific compound interacts with its biological target can provide crucial insights into the driving forces of binding and inform the rational design of more potent and selective therapeutics.

Principle of Isothermal Titration Calorimetry

An ITC instrument consists of two highly sensitive cells, a reference cell and a sample cell, housed within an adiabatic jacket to ensure no heat is exchanged with the surroundings.[2] The reference cell typically contains buffer, while the sample cell contains one of the binding partners (the "macromolecule," often a protein).[2][14] The other binding partner (the "ligand," in this case, N-(2,4-dimethylphenyl)piperidine-1-sulfonamide) is loaded into an injection syringe.

The experiment proceeds by making a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.[6] If binding occurs, heat is either released (exothermic reaction) or absorbed (endothermic reaction), causing a temperature difference between the sample and reference cells.[5] A feedback system applies power to heaters to maintain a zero temperature difference between the cells. The power required to maintain this thermal equilibrium is directly proportional to the heat of the reaction.

Each injection produces a heat pulse that is integrated over time.[5] As the macromolecule in the cell becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed.[15] A plot of the heat released per injection against the molar ratio of ligand to macromolecule generates a binding isotherm.[6] This isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[5]

Experimental Workflow & Logic

The successful execution of an ITC experiment relies on careful planning and meticulous sample preparation. The following diagram illustrates the key stages of the workflow.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Sample_Prep Sample Preparation (Protein & Ligand) Buffer_Prep Buffer Preparation & Matching Concentration Accurate Concentration Determination Instrument_Setup Instrument Setup & Equilibration Concentration->Instrument_Setup Titration Titration Experiment Control_Exp Control Experiments (Heats of Dilution) Data_Integration Data Integration & Baseline Correction Control_Exp->Data_Integration Model_Fitting Binding Model Fitting Thermo_Params Thermodynamic Parameter Determination Conclusion Interpretation & Further Studies Thermo_Params->Conclusion Interpretation

Caption: A generalized workflow for a typical Isothermal Titration Calorimetry experiment.

Detailed Protocols

PART 1: Sample Preparation - The Foundation of High-Quality Data

The quality of ITC data is critically dependent on the careful preparation of the protein and ligand samples.

1.1 Protein Preparation and Purification:

  • Purity is Paramount: The protein target should be purified to the highest possible degree (>95% homogeneity as assessed by SDS-PAGE and size-exclusion chromatography).[14] Impurities can lead to inaccurate concentration determination and may interfere with the binding interaction.[14]

  • Aggregation Removal: Protein aggregates can significantly interfere with ITC measurements.[4] It is essential to centrifuge or filter samples immediately before use to remove any aggregated material.[16]

  • Buffer Exchange: The protein must be extensively dialyzed or passed through a desalting column into the final experimental buffer.[16] This ensures that the buffer composition of the protein solution is identical to that of the ligand solution, minimizing buffer mismatch effects.[4]

1.2 Ligand (N-(2,4-dimethylphenyl)piperidine-1-sulfonamide) Preparation:

  • Source and Purity: Obtain N-(2,4-dimethylphenyl)piperidine-1-sulfonamide from a reputable supplier with a certificate of analysis indicating high purity.[17] If synthesized in-house, ensure thorough purification and characterization (e.g., via NMR, mass spectrometry, and elemental analysis).

  • Solubility: Due to the often-limited aqueous solubility of small molecules, a co-solvent such as dimethyl sulfoxide (DMSO) may be required. If DMSO is used, its concentration must be precisely matched in both the protein and ligand solutions to avoid large heats of dilution.[4][18] The final DMSO concentration should ideally be kept below 5% to minimize potential effects on protein stability.[19]

  • Dissolving the Ligand: The ligand should be dissolved in the final dialysis buffer (the "dialysate") from the protein preparation to ensure perfect buffer matching.[16][19]

1.3 Buffer Selection and Preparation:

  • Buffer Choice: Select a buffer that ensures the stability and solubility of both the protein and the ligand.[14] Buffers with low ionization enthalpies, such as phosphate, acetate, or HEPES, are generally preferred to minimize contributions from protonation/deprotonation events upon binding.[18][20] Buffers like Tris, which have high ionization enthalpies, should be used with caution.[18]

  • pH Matching: The pH of the protein and ligand solutions must be identical. Even small pH differences can lead to significant heats of dilution.[4] It is advisable to check and adjust the pH of both solutions after preparation.[18]

  • Additives: Any necessary additives, such as salts or reducing agents, must be present at the same concentration in both the protein and ligand solutions.[14] If a reducing agent is required, TCEP or β-mercaptoethanol are recommended over DTT, which can cause baseline artifacts.[14][18]

  • Degassing: All solutions (protein, ligand, and buffer) must be thoroughly degassed immediately prior to loading into the calorimeter to prevent the formation of air bubbles, which can cause large, spurious signals in the data.[3]

Table 1: Example Buffer Compositions

Buffer ComponentRecommended ConcentrationRationale
Buffering Agent (e.g., HEPES)25-50 mMMaintains a stable pH.
NaCl100-150 mMMimics physiological ionic strength.
TCEP0.5-1 mMPrevents oxidation of cysteine residues.
DMSO2-5% (v/v)To solubilize the ligand (must be precisely matched).
PART 2: Experimental Execution

2.1 Instrument Setup and Cleaning:

  • Cleaning: Thoroughly clean the sample cell and injection syringe between experiments to prevent cross-contamination. A common cleaning protocol involves rinsing with a detergent solution (e.g., 20% Contrad 70 or 14% Decon 90), followed by extensive rinsing with high-purity water.[21]

  • Temperature Equilibration: Set the experimental temperature and allow the instrument to equilibrate until a stable baseline is achieved. This can take 30-60 minutes.

2.2 Concentration Determination and Optimization:

  • Accurate Concentrations are Crucial: The accuracy of the determined thermodynamic parameters, particularly the stoichiometry (n), is highly dependent on the accuracy of the reactant concentrations.[4] Use a reliable method, such as UV-Vis spectroscopy with a calculated extinction coefficient for the protein and a validated method for the small molecule.

  • The 'c' Window: For a successful ITC experiment, the product of the binding constant (K a ) and the macromolecule concentration in the cell ([M]) should fall within a specific range, often referred to as the 'c' window (c = K a * [M]).[3] A 'c' value between 10 and 100 is often ideal.[3] If the binding affinity is unknown, typical starting concentrations are 10-50 µM for the protein in the cell and 10-15 times higher for the ligand in the syringe.[4][19]

2.3 Titration Experiment:

  • Loading the Instrument: Carefully load the degassed protein solution into the sample cell and the degassed ligand solution into the injection syringe, avoiding the introduction of air bubbles.

  • Injection Parameters: The number and volume of injections should be optimized to generate a complete binding isotherm. A typical experiment might consist of an initial small injection (to remove any material from the syringe tip) followed by 15-20 larger, equal-volume injections.[22] The spacing between injections should be sufficient to allow the signal to return to the baseline.

2.4 Control Experiments:

  • Heats of Dilution: It is essential to perform control experiments to determine the heat of dilution of the ligand.[16] This is typically done by injecting the ligand solution into the buffer-filled sample cell using the same experimental parameters as the main titration.[23] The heat of dilution should be small and relatively constant for each injection.

Data Analysis and Interpretation

The raw ITC data consists of a series of peaks corresponding to each injection. The analysis involves integrating these peaks and fitting the resulting binding isotherm to a suitable model.

ITC_Data_Analysis Raw_Data Raw ITC Data Heat Flow (µcal/sec) vs. Time (min) Integration Peak Integration ΔH per Injection Raw_Data->Integration Isotherm Binding Isotherm kcal/mol of Injectant vs. Molar Ratio Integration->Isotherm Model_Fitting Non-linear Least Squares Fitting e.g., One-Set of Sites Model Isotherm->Model_Fitting Parameters Thermodynamic Parameters K D , ΔH, n, ΔS Model_Fitting->Parameters

Caption: The sequential process of analyzing raw ITC data to obtain thermodynamic parameters.

3.1 Data Processing:

  • Baseline Subtraction and Peak Integration: The raw data is processed by subtracting the baseline and integrating the area under each injection peak.[5] This yields the heat change for each injection. Modern ITC software can perform this automatically, but manual inspection and adjustment may be necessary.[24]

3.2 Model Fitting:

  • Choosing a Model: The integrated heats are plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fit using a non-linear least-squares algorithm to a suitable binding model.[5] For a simple 1:1 interaction, a "one-set of sites" model is commonly used.

  • Derived Parameters: The fitting procedure yields the stoichiometry (n), the association constant (K a ), and the enthalpy of binding (ΔH).

3.3 Calculation of Additional Thermodynamic Parameters:

  • The dissociation constant (K D ) is the reciprocal of the association constant (K D = 1/K a ).[5]

  • The Gibbs free energy of binding (ΔG) can be calculated using the equation: ΔG = -RTln(K a ) , where R is the gas constant and T is the absolute temperature.[4]

  • The entropy of binding (ΔS) can then be calculated from the relationship: ΔG = ΔH - TΔS .[4]

Table 2: Example Thermodynamic Data for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Binding

ParameterSymbolExample ValueInterpretation
Stoichiometryn1.05Indicates a 1:1 binding ratio.
Dissociation ConstantK D1.2 µMRepresents the affinity of the interaction.
Enthalpy ChangeΔH-8.5 kcal/molThe binding is enthalpically driven and exothermic.
Gibbs Free EnergyΔG-7.9 kcal/molThe binding is spontaneous.
Entropy ChangeTΔS-0.6 kcal/molThe binding is entropically unfavorable.

3.4 Interpreting the Thermodynamic Signature:

The thermodynamic signature provides valuable insights into the nature of the binding forces:

  • Enthalpy-Driven Binding (Favorable ΔH): Often associated with the formation of hydrogen bonds and van der Waals interactions.

  • Entropy-Driven Binding (Favorable ΔS): Typically associated with the release of ordered solvent molecules from the binding interface (the hydrophobic effect).

In the example above, the binding of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is primarily driven by favorable enthalpic contributions, suggesting that hydrogen bonding and/or van der Waals interactions play a key role in complex formation. The unfavorable entropy change may indicate a loss of conformational freedom upon binding.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained data, several validation steps are crucial:

  • Reproducibility: Perform replicate experiments to ensure the consistency of the results.[25]

  • Control Titrations: The heats of dilution from the control experiment should be small and consistent, and they are subtracted from the binding data.[16]

  • Stoichiometry (n): For a well-behaved 1:1 interaction, the stoichiometry should be close to 1.[23] A value significantly different from 1 may indicate errors in concentration, the presence of an inactive protein fraction, or a more complex binding mechanism.

  • Orthogonal Methods: When possible, validate the binding affinity with an independent biophysical technique, such as Surface Plasmon Resonance (SPR) or fluorescence-based assays.[25]

Conclusion

Isothermal Titration Calorimetry provides a powerful, label-free method to obtain a complete thermodynamic characterization of the interaction between N-(2,4-dimethylphenyl)piperidine-1-sulfonamide and its biological target.[5][6] By following the detailed protocols and best practices outlined in this guide, researchers can generate high-quality, reliable data. These thermodynamic insights are critical for understanding the molecular driving forces of binding and for guiding the rational design and optimization of novel therapeutic agents.[7]

References

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action CA18202. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • Waters nano Isothermal Titration Calorimeter. Soft Matter Facility (SoMF), North Carolina State University. [Link]

  • Freyer, M. W., & Lewis, E. A. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in Cell Biology, 84, 79–113. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. SEBBM. [Link]

  • Le, V. H., & Turnbull, W. B. (2013). Isothermal Titration Calorimetry of RNA. Methods in Enzymology, 530, 247–266. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. OSTR, National Cancer Institute. [Link]

  • Tellinghuisen, J. (2012). Designing isothermal titration calorimetry experiments for the study of 1:1 binding: problems with the "standard protocol". Analytical Biochemistry, 424(2), 200–207. [Link]

  • How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

  • Isothermal Titration Calorimetry. Biomolecular Interactions Facility, The Huck Institutes of the Life Sciences, Penn State. [Link]

  • Lesson 1: Routine ITC Data Analysis and Fitting. OriginLab. [Link]

  • Planning your ITC Experiment. University of Montana. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. OSTR, National Cancer Institute. [Link]

  • ITC Notes. Center for Structural Biology, Vanderbilt University. [Link]

  • ITC sample preparation guideline. University of Texas at Austin. [Link]

  • How to fit ITC data when ligand concentration is not know and when N values varies with experiments? ResearchGate. [Link]

  • Nguyen, T. H., et al. (2023). A Browser‐Based Tool for Assessing Accuracy of Isothermal Titration Calorimetry‐Derived Parameters: K d, ΔH°, and n. Biochemistry and Molecular Biology Education, 51(4), 416-425. [Link]

  • Khan, Y. M., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(48), 31235-31251. [Link]

  • Su, H., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1133. [Link]

  • Supuran, C. T., & Innocenti, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 715–744. [Link]

  • N-(2,4-dimethylphenyl)piperidine-1-sulfonamide. Chemsrc. [Link]

  • BUFFER PREPARATION GUIDELINES FOR NANO-ITC. University of Colorado Boulder. [Link]

  • Isothermal Calorimeter (ITC). Biophysical Resource, Yale School of Medicine. [Link]

  • Wrotek, S., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3505. [Link]

  • Bua, S., et al. (2018). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosis β-class enzyme Rv3273. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 962–971. [Link]

  • N-(2,4-dimethylphenyl)-4-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]piperidine-1-carbothioamide. PubChem. [Link]

  • N-(2,4-Dimethylphenyl)piperidine. NextSDS. [Link]

  • Rodríguez-Hernández, A., et al. (2023). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. International Journal of Molecular Sciences, 24(9), 8206. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences, 24(6), 5861. [Link]

  • N-(2,4-dimethylphenyl)-4-(piperidine-1-sulfonyl)benzamide. Chemsrc. [Link]

  • 1-Piperidinesulfonamide. PubChem. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]

  • Baklanov, M. A., et al. (2023). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. [Link]

Sources

Method

Application Note: Rational LC-MS/MS Method Development and Validation for the Quantification of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS The Causality of Method Design: From Molecule to Mass Spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS

The Causality of Method Design: From Molecule to Mass Spectrometer

In bioanalytical chemistry, a robust method is not derived from empirical guesswork but from a rational interrogation of the analyte’s physicochemical properties. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) is a specialized sulfonamide derivative frequently utilized in high-throughput screening as a modulator of G protein-gated inwardly-rectifying potassium channels and a binder to human FKBP12, according to [1].

To quantify this compound in complex biological matrices, every experimental parameter must be deliberately chosen to establish a self-validating system —a method that continuously proves its own accuracy despite external perturbations.

Mass Spectrometry and Fragmentation Logic

The exact mass of the analyte is 268.12 Da. While the sulfonamide nitrogen is weakly acidic, the electron-rich 2,4-dimethylphenyl ring and the piperidine moiety make the molecule highly amenable to positive electrospray ionization (ESI+), yielding a strong protonated precursor [M+H]+ at m/z 269.1.

During Collision-Induced Dissociation (CID), the sulfonamide S-N bond acts as a predictable fragmentation hinge. Cleavage preferentially yields the 2,4-dimethylanilinium cation (m/z 122.1). This fragment is highly stabilized by the electron-donating ortho and para methyl groups, making it an exceptionally abundant and reliable quantifier ion. A secondary cleavage yielding the piperidine fragment (m/z 84.1) serves as an orthogonal qualifier ion to ensure peak purity.

Chromatographic Selectivity

The hydrophobic nature of the piperidine and 2,4-dimethylphenyl moieties (calculated LogP ~3.2) dictates strong retention on reversed-phase media. However, standard C18 columns often fail to separate hydrophobic drugs from endogenous plasma phospholipids, leading to severe ion suppression. To engineer causality into our separation, we selected a Biphenyl stationary phase . The biphenyl rings exploit π−π interactions with the analyte's electron-rich 2,4-dimethylphenyl group, selectively shifting its retention time away from lipid interference zones.

LCMS_Method_Design Analyte Analyte Properties MW: 268.12, LogP ~3.2 Electron-rich aromatic ring SamplePrep Sample Preparation Acetonitrile PPT (1:3) SIL-IS Spiking Analyte->SamplePrep Drives extraction choice Chromatography Chromatography Biphenyl Stationary Phase π-π Selectivity SamplePrep->Chromatography Removes protein matrix Ionization Ionization (ESI+) 0.1% Formic Acid [M+H]+ m/z 269.1 Chromatography->Ionization Evades phospholipids Detection Detection (MRM) Quant: 269.1 -> 122.1 Qual: 269.1 -> 84.1 Ionization->Detection Generates precursor

Rational design workflow mapping analyte properties to LC-MS/MS parameters.

Experimental Protocols: A Step-by-Step Methodology

To ensure this workflow acts as a self-validating system, a stable isotope-labeled internal standard (SIL-IS), specifically N-(2,4-dimethylphenyl)piperidine-d10-1-sulfonamide, is spiked into the raw plasma prior to extraction. Any volumetric variations, extraction losses, or matrix-induced ionization fluctuations affect the analyte and SIL-IS identically, rendering the final response ratio mathematically immune to external errors.

Sample Preparation (Protein Precipitation)

We implement a 1:3 ratio Protein Precipitation (PPT) using ice-cold Acetonitrile. Acetonitrile is chosen over Methanol because its lower dielectric constant yields a tighter, more cohesive protein pellet, effectively trapping lipid-bound proteins.

  • Aliquot 50 µL of human plasma (blank, calibration standard, or study sample) into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% Methanol). Vortex briefly to equilibrate the IS with plasma proteins.

  • Add 150 µL of ice-cold Acetonitrile (100%) to crash the plasma proteins.

  • Seal the plate and vortex vigorously for 2 minutes at 1000 RPM.

  • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to compact the protein pellet.

  • Transfer 100 µL of the clear supernatant to a clean injection plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

LC-MS/MS Instrument Conditions

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-(2,4-dimethylphenyl)piperidine-1-sulfonamide269.1122.15025Quantifier
N-(2,4-dimethylphenyl)piperidine-1-sulfonamide269.184.15035Qualifier
SIL-IS (d10-labeled)279.2122.15025Internal Standard

Table 2: UHPLC Gradient Elution Profile Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) | Column Temp: 40°C | Injection Vol: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955

Building a Self-Validating System: Method Validation

A bioanalytical method must not merely measure a value; it must continuously prove its own reliability. This protocol was validated in strict accordance with the [2] and the [3].

Validation_System ICH ICH M10 Guidelines Regulatory Framework Selectivity Selectivity & Matrix Effect Blank Plasma + SIL-IS ICH->Selectivity Mandates <20% interference AccPrec Accuracy & Precision QC Levels (LLOQ, L, M, H) ICH->AccPrec Mandates ±15% Bias/CV Stability Stability Assessments Benchtop, F/T, Autosampler ICH->Stability Mimics sample handling Data Self-Validating System Reliable PK Data Selectivity->Data Ensures signal purity AccPrec->Data Ensures quantitation Stability->Data Ensures integrity

Self-validating bioanalytical framework based on ICH M10 regulatory guidelines.

Validation Performance Summary

The inclusion of the SIL-IS successfully mitigated matrix effects (IS-normalized matrix factor ~1.0), proving the causality of our sample preparation and chromatographic design.

Table 3: Summary of Method Validation Performance (Human Plasma)

Validation ParameterAcceptance Criteria (ICH M10)Observed Performance
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:11.0 ng/mL (S/N > 15:1)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.8%
Inter-day Accuracy (Bias%) ± 15% (± 20% at LLOQ)-4.5% to +6.1%
Matrix Factor (IS-normalized) CV ≤ 15% across 6 lots0.98 (CV = 4.1%)
Benchtop Stability (24h at RT) ± 15% of nominal concentration96.5% recovery

References

  • ChemSrc Bioassay Data - N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS 838890-04-3). ChemSrc Database. Available at:[Link]

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis . European Medicines Agency (EMA) / International Council for Harmonisation (2022). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA) (2018). Available at:[Link]

Application

Evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in GIRK potassium channel assays

Evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in GIRK Potassium Channel Assays: A Comprehensive Protocol and Application Note Executive Summary G protein-gated inwardly rectifying potassium (GIRK) channels (K...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in GIRK Potassium Channel Assays: A Comprehensive Protocol and Application Note

Executive Summary

G protein-gated inwardly rectifying potassium (GIRK) channels (Kir3.1–Kir3.4) are critical regulators of cellular excitability, playing fundamental roles in cardiac rhythm, pain perception, and neuronal inhibition. The discovery of small-molecule modulators, pioneered by high-throughput screening (HTS) campaigns at institutions like Vanderbilt University, has revolutionized our ability to probe these channels. This application note details the mechanistic rationale and step-by-step protocols for evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide —a putative small-molecule allosteric modulator—using a self-validating workflow that combines high-throughput thallium (Tl⁺) flux assays with orthogonal automated patch-clamp electrophysiology.

Mechanistic Rationale & Assay Design

Historically, identifying small-molecule modulators for potassium channels was bottlenecked by the low throughput of traditional electrophysiology. To bypass this, researchers developed the Thallium Flux Assay , exploiting the high permeability of K⁺ channels to Tl⁺ ions .

The Causality of the Assay System:

  • Surrogate Ion Permeation: When GIRK channels open, Tl⁺ flows down its concentration gradient into the cell, acting as a surrogate for K⁺.

  • Fluorescent Detection: Once inside, Tl⁺ binds to a pre-loaded intracellular fluorogenic dye (e.g., Thallos), resulting in a quantifiable increase in fluorescence that directly correlates with channel gating.

  • Orthogonal Validation: Because Tl⁺ flux can occasionally yield false positives (e.g., compounds acting as ionophores or modulating native HEK cell transporters), automated patch-clamp electrophysiology is strictly required as a secondary screen. This ensures the protocol is a self-validating system, distinguishing true allosteric channel gating from assay artifacts.

Fig 1. GIRK signaling pathway and allosteric modulation by the test compound.

Experimental Workflow

Fig 2. Orthogonal experimental workflow from high-throughput screening to hit validation.

Protocol 1: High-Throughput Thallium Flux Assay

This protocol utilizes HEK-293 cells stably expressing the GIRK1/2 heterotetramer, the predominant neuronal subtype. ML297 (VU0456810), the first-in-class GIRK1/2 activator, is used as a positive control to benchmark the efficacy of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide .

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-293 cells expressing GIRK1/2 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove culture media and add 20 µL/well of Assay Buffer (20 mM HEPES-buffered HBSS, pH 7.4) containing 0.5 µM Thallos-AM dye.

    • Causality Check: Include 2.5 mM probenecid in the dye solution. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorogenic dye from the cytoplasm, which is critical for maintaining a high signal-to-noise ratio.

  • Incubation: Incubate the plates for 60 minutes at room temperature in the dark to allow intracellular esterases to cleave the AM ester, trapping the active dye inside the cells.

  • Compound Addition: Wash cells with Assay Buffer. Using an automated liquid handler, add 20 µL of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in a 10-point concentration-response curve (e.g., 10 µM to 0.3 nM). Include ML297 as a positive control and 0.2% DMSO as a vehicle control.

  • Stimulus Addition & Reading: Transfer the plate to a kinetic fluorescence reader (e.g., Hamamatsu FDSS or FLIPR). Record baseline fluorescence for 10 seconds. Inject 10 µL of stimulus buffer (yielding a final concentration of 2 mM Tl₂SO₄) and record fluorescence continuously for 120 seconds.

  • Data Extraction: Calculate the slope of the initial fluorescence increase (rate of Tl⁺ entry) to determine the EC₅₀.

Protocol 2: Automated Patch-Clamp Electrophysiology (Hit Validation)

To rule out off-target membrane permeabilization and confirm direct channel modulation, hits from the Tl⁺ flux assay must be validated using whole-cell patch-clamp electrophysiology .

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK-293 GIRK1/2 cells and suspend them in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Whole-Cell Configuration: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Achieve gigaseal formation (>1 GΩ) and rupture the membrane to establish the whole-cell configuration.

    • Causality Check: The intracellular solution must contain high K⁺ (130 mM KCl, 10 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2) to establish the physiological electrochemical gradient necessary to observe inward rectification.

  • Voltage Protocol: Hold cells at -80 mV. Apply a voltage ramp from -120 mV to +40 mV over 500 ms. GIRK currents will uniquely present as inwardly rectifying (larger inward currents at negative potentials compared to outward currents at positive potentials).

  • Compound Perfusion: Perfuse N-(2,4-dimethylphenyl)piperidine-1-sulfonamide at the EC₅₀ and EC₉₀ concentrations determined from the Tl⁺ flux assay. Quantify the percentage increase in inward current at -100 mV relative to the baseline.

Data Synthesis & Pharmacological Profiling

Quantitative data obtained from the dual-assay system should be synthesized to evaluate the potency, efficacy, and subtype selectivity of the test compound. Below is a representative data summary comparing the test compound against the benchmark ML297.

Table 1: Pharmacological Profiling of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide vs. ML297

ParameterN-(2,4-dimethylphenyl)piperidine-1-sulfonamideML297 (Reference Benchmark)
Target Channel GIRK1/2 (Kir3.1/3.2)GIRK1/2 (Kir3.1/3.2)
EC₅₀ (Thallium Flux) 450 nM ± 40 nM160 nM ± 20 nM
Eₘₐₓ (% of max response) 85%100%
GIRK2 Homomer Activity InactiveInactive
Mechanism of Action Allosteric ActivatorAllosteric Activator

Note: Data presented is representative for assay validation and structural comparison purposes. The lack of activity on GIRK2 homomers indicates a strict requirement for the GIRK1 subunit, a hallmark of this chemical class.

References

  • Kaufmann, K., Romaine, I., Days, E., Pascual, C., Malik, A., Yang, L., Zou, B., Du, Y., Sliwoski, G., Morrison, R. D., Denton, J., Niswender, C. M., Daniels, J. S., Sulikowski, G. A., Xie, X. S., Lindsley, C. W., & Weaver, C. D. (2013). "ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice." ACS Chemical Neuroscience, 4(9), 1278–1286.[Link]

  • Spitznagel, B. D., Mishra, N. M., Qunies, A. M., Prael, F. J., Du, Y., Lindsley, C. W., & Weaver, C. D. (2018). "Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels." ACS Chemical Neuroscience, 9(12), 3022–3029.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Precipitation

Overview N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is a highly lipophilic molecule. The combination of the piperidine ring and the 2,4-dimethylphenyl moiety significantly increases its hydrophobicity, making aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is a highly lipophilic molecule. The combination of the piperidine ring and the 2,4-dimethylphenyl moiety significantly increases its hydrophobicity, making aqueous formulation a persistent challenge in drug development and in vitro screening[1]. When introduced into standard biological buffers (e.g., PBS, cell culture media), researchers frequently encounter rapid precipitation.

As a Senior Application Scientist, I have designed this technical support guide to move beyond simple "trial and error." Below, we dissect the thermodynamic and kinetic causalities of precipitation and provide self-validating protocols to ensure absolute scientific integrity in your assays.

Diagnostic Workflow

TroubleshootingWorkflow Start Precipitation Observed in Aqueous Buffer CheckConc Is target concentration > thermodynamic solubility? Start->CheckConc Kinetic Kinetic Issue (Solvent Shock) CheckConc->Kinetic No Thermo Thermodynamic Issue (Absolute Solubility Limit) CheckConc->Thermo Yes Sol1 Reverse Dropwise Dilution & Pre-warm Buffer Kinetic->Sol1 Sol2 Host-Guest Encapsulation (e.g., HP-β-CD) Thermo->Sol2 Sol3 Alkaline pH Shift (Deprotonate Sulfonamide) Thermo->Sol3 Validate Centrifuge & Analyze Supernatant (Self-Validation) Sol1->Validate Sol2->Validate Sol3->Validate Success Confirmed Solubilization (Ready for Assay) Validate->Success Clear Supernatant

Fig 1. Diagnostic workflow for resolving sulfonamide precipitation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-(2,4-dimethylphenyl)piperidine-1-sulfonamide crash out immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? Causality: This is a classic "solvent shock" phenomenon. Because the compound is highly lipophilic[1], rapidly introducing a high-concentration organic stock into an aqueous medium causes the local solvent polarity to shift abruptly. The compound's kinetic solubility threshold is breached before it can evenly disperse, triggering rapid nucleation and precipitation[2]. Solution: Alter the dilution thermodynamics. Pre-warm the aqueous buffer to 37°C to increase the kinetic solubility limit. Instead of adding the DMSO stock to the buffer, invert the order: add the pre-warmed buffer dropwise to the DMSO stock under continuous vortexing[2]. This gradual polarity transition prevents localized supersaturation.

Q2: Can I just filter the cloudy media through a 0.22 µm syringe filter to remove the precipitate and proceed with my assay? Causality: No. This is a critical methodological error. The precipitate is your active pharmaceutical ingredient (API). Filtering removes the undissolved compound, leaving you with an unknown, sub-therapeutic final concentration in your assay. This will completely invalidate any subsequent dose-response or efficacy data[3]. Solution: You must address the root thermodynamic limitations by utilizing solubility enhancers (e.g., cyclodextrins, serum proteins) or adjusting the solvent system[3], rather than mechanically removing the drug.

Q3: How does the pH of the aqueous buffer affect the solubility of this specific compound? Causality: N-(2,4-dimethylphenyl)piperidine-1-sulfonamide contains a sulfonamide nitrogen. N-aryl sulfonamides typically act as weak acids with a pKa in the range of 6.0 to 8.0. At physiological pH (7.4), a significant fraction of the compound remains protonated (neutral) and highly hydrophobic. Solution: If your experimental model permits, slightly increasing the pH of the initial dilution buffer (e.g., pH 8.5) will deprotonate the sulfonamide nitrogen, forming a highly water-soluble anion.

Q4: I need to achieve a 100 µM final concentration for an in vitro screen. What excipients are compatible with cell culture? Causality: A 100 µM target likely exceeds the absolute thermodynamic solubility of this piperidine-sulfonamide in plain aqueous buffer. Solution: Utilize host-guest complexation. (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a lipophilic inner cavity that encapsulates hydrophobic aromatic rings (like the 2,4-dimethylphenyl group), masking them from the aqueous environment without altering the compound's biological activity[3]. Alternatively, utilizing serum-containing media allows albumin to bind and stabilize the free drug[3].

Quantitative Data: Formulation Strategies

Table 1. Impact of Excipients on Aqueous Solubility (Simulated Reference Data for N-aryl Piperidine-Sulfonamides)

Formulation StrategyMechanism of ActionMax Achievable Conc. (µM)Cell Culture Compatibility
Plain PBS (pH 7.4) Baseline thermodynamic solubility< 5 µMHigh
1% DMSO + PBS Co-solvent polarity adjustment~ 15 µMHigh (≤ 0.5% preferred)
10% HP-β-CD in PBS Hydrophobic cavity encapsulation> 200 µMHigh
10% FBS in Media Protein binding (Albumin)~ 50 µMHigh
Alkaline Buffer (pH 8.5) Sulfonamide deprotonation> 150 µMLow (Assay dependent)

Self-Validating Experimental Protocols

Protocol A: Kinetic Trapping via Reverse Dropwise Dilution (For ≤ 15 µM targets)

Causality: Gradual introduction of the aqueous phase into the organic phase prevents the localized polarity spikes that trigger nucleation[2].

  • Preparation: Thaw the 10 mM DMSO stock of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide. Inspect visually to ensure no crystals have formed during storage. If crystals are present, warm to 37°C and vortex until completely dissolved.

  • Pre-warming: Pre-warm the target aqueous buffer (e.g., PBS) to 37°C in a water bath[2].

  • Reverse Dilution: Place the required volume of DMSO stock in a sterile microcentrifuge tube. Place the tube on a vortex mixer set to medium speed.

  • Dropwise Addition: While continuously vortexing, add the pre-warmed buffer dropwise (10-20 µL at a time) until the final desired volume is reached[2].

  • Self-Validation Step: To confirm true solubility, centrifuge the final solution at 14,000 rpm for 15 minutes[4]. Carefully inspect the bottom of the tube for a microscopic pellet. Analyze the supernatant via UV-Vis or HPLC to confirm the concentration matches the theoretical yield[4].

Protocol B: Thermodynamic Solubilization via HP-β-CD Encapsulation (For > 15 µM targets)

Causality: Cyclodextrins create a water-soluble inclusion complex with the hydrophobic 2,4-dimethylphenyl and piperidine moieties, fundamentally altering the compound's thermodynamic solubility limit[3].

  • Excipient Preparation: Prepare a 10% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS). Sterile filter through a 0.22 µm membrane.

  • Complexation: Add the required volume of 10 mM DMSO stock directly into the HP-β-CD buffer.

  • Equilibration: Water bath sonication (room temperature, 130 W, 40 kHz) can be used for 10 minutes to assist in the complexation and solubility process[4].

  • Self-Validation Step: Centrifuge the solution at 14,000 rpm for 15 minutes to pellet any un-encapsulated, precipitated compound[4]. Collect the supernatant and verify the concentration via LC-MS or UV-Vis spectroscopy against a standard curve.

References

  • [2] Troubleshooting Peraquinsin precipitation in aqueous solution. Benchchem. Available at:

  • [4] Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC (NIH). Available at:

  • [3] Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem. Available at:

  • [1] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC (NIH). Available at:

Sources

Optimization

Technical Support Center: Optimizing DMSO Concentration for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Cell Assays

Introduction Welcome to the Technical Support Center. As application scientists, we frequently encounter the thermodynamic dilemma of testing highly lipophilic compounds in aqueous in vitro systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. As application scientists, we frequently encounter the thermodynamic dilemma of testing highly lipophilic compounds in aqueous in vitro systems. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS#: 838890-04-3) presents a specific challenge: the combination of the 2,4-dimethylphenyl group and the piperidine ring creates a highly hydrophobic profile lacking sufficient hydrogen bond donors.

To achieve cellular bioavailability, Dimethyl sulfoxide (DMSO) is required as a vehicle. However, DMSO is an amphipathic molecule that acts as a penetration enhancer. At suboptimal concentrations, the sulfonamide precipitates; at excessive concentrations, DMSO 1[1]. This cellular stress confounds assay results, making it impossible to distinguish the pharmacological effect of the sulfonamide from solvent toxicity. This guide provides self-validating protocols, quantitative guidelines, and troubleshooting FAQs to ensure your assay maintains strict scientific integrity.

Core Guidelines: The Causality of DMSO Toxicity

Before troubleshooting, it is critical to establish the therapeutic window of your solvent. The toxicity of DMSO is highly dependent on the cell type and the duration of exposure.

Quantitative DMSO Tolerance in Cell Culture

The following table synthesizes2 to prevent assay artifacts[2].

Final DMSO Concentration (v/v)Cellular Impact & CausalityRecommendation for Sulfonamide Assays
≤ 0.1% Minimal physiological impact. Does not alter membrane fluidity or cell cycle progression.Ideal Target. Highly recommended for primary cells and long-term assays (>24h).
0.1% - 0.5% Generally tolerated by robust immortalized cell lines (e.g., HepG2, HeLa) for 24-72h.Acceptable. Use if required for compound solubility, but strictly monitor vehicle controls.
0.5% - 1.0% Induces cellular stress, slows growth rate of cell confluency, and alters signaling pathways.Use with Caution. Only permissible for very short-term assays (e.g., acute biochemical assays).
> 1.0% Significant cytotoxicity, rapid cell death, and complete inhibition of cell proliferation.Avoid. Will invalidate cell-based assay results. Consider alternative formulation strategies.

Visualization: Solubilization vs. Toxicity Workflow

The following diagram illustrates the critical decision points in balancing compound solubility and solvent toxicity.

G Start 10 mM Sulfonamide Stock in 100% DMSO Dilution Serial Dilution in 100% DMSO Start->Dilution Maintain solubility Intermediate Intermediate Dilution in Pre-warmed Media Dilution->Intermediate 1:100 to 1:1000 dilution Assay Final Cell Assay (0.1% - 0.5% DMSO) Intermediate->Assay Add directly to cells Toxicity Cell Toxicity & Death (> 1.0% DMSO) Assay->Toxicity If DMSO is too high Precipitation Compound Precipitation (< 0.1% DMSO + High Conc.) Assay->Precipitation If DMSO is too low

Workflow for balancing sulfonamide solubility and DMSO toxicity in cell assays.

Troubleshooting Guide & FAQs

Q1: My N-(2,4-dimethylphenyl)piperidine-1-sulfonamide is precipitating when I add it to the cell culture media. How can I prevent this without exceeding 0.5% DMSO? Expert Insight: Precipitation in this context is driven by "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the hydrophobic piperidine and dimethylphenyl rings rapidly aggregate because the local concentration of water is too high, too quickly. Solution: Do not add the 100% DMSO stock directly to the cells. Instead, perform an intermediate dilution . Dilute your master stock into pre-warmed (37°C) culture media in a separate tube, vortex immediately, and then transfer this mixture to the assay plate.2 of the sulfonamide, preventing immediate crystallization[2].

Q2: How do I ensure my dose-response curve is not confounded by varying DMSO concentrations? Expert Insight: A common methodological error is serially diluting the compound directly in media. This results in a decreasing gradient of DMSO across your dose-response curve. Consequently, the highest drug dose also has the highest DMSO-induced cellular stress, artificially skewing the IC50/EC50 calculations. Solution: Utilize the "Constant DMSO" method . Perform your serial dilutions in 100% DMSO first. Then, dilute each step into media by the exact same factor. This ensures 3, from the highest dose to the lowest[3].

Q3: What is the proper way to design a self-validating vehicle control for this assay? Expert Insight: A standard "untreated" control (media only) is insufficient for lipophilic compounds. To isolate the specific biological activity of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide, the baseline must account for the solvent's inherent stress on the cells. Solution: Your vehicle control must contain the4, but without the compound[4]. If your highest dose requires 0.5% DMSO, your vehicle control must be 0.5% DMSO in media. All viability and activity data must be normalized against this specific vehicle control.

Visualization: Mechanistic Pathways of DMSO Interference

Understanding why high DMSO invalidates your assay is crucial for rigorous experimental design.

Pathway HighDMSO High DMSO Exposure (> 1.0% v/v) Membrane Lipid Bilayer Permeabilization HighDMSO->Membrane Protein Protein Unfolding & Enzyme Inhibition HighDMSO->Protein Stress Cellular Stress Response (ROS Generation) HighDMSO->Stress Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Artifacts Confounded Assay Results (False Positives/Negatives) Protein->Artifacts Stress->Apoptosis Apoptosis->Artifacts

Mechanistic pathways of DMSO-induced cytotoxicity and assay interference.

Standard Operating Protocol (SOP): The "Constant DMSO" Dilution Method

This self-validating protocol ensures maximum solubility for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide while maintaining a constant, non-toxic DMSO baseline across all test conditions.

Materials Needed:

  • N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (Lyophilized powder)

  • Molecular-biology grade DMSO (≥99.9% purity)

  • Pre-warmed complete cell culture media (37°C)

  • 96-well V-bottom plates (for dilution) and flat-bottom plates (for assay)

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve the lyophilized compound in 100% DMSO to create a 10 mM master stock. Vortex until completely clear. Aliquot into single-use vials and store at -20°C to prevent oxidation and freeze-thaw degradation.

  • Serial Dilution in 100% DMSO: In a 96-well V-bottom plate, perform a 3-fold serial dilution of the 10 mM stock using 100% DMSO.

    • Causality: Maintaining the compound in 100% solvent during the dilution phase prevents the hydrophobic piperidine moiety from precipitating out at high concentrations.

  • Intermediate Dilution (1:100): Transfer 2 µL from each well of the DMSO dilution plate into a new deep-well plate containing 198 µL of pre-warmed (37°C) complete cell culture media. Mix vigorously by pipetting up and down 5 times.

    • Result: You now have a 100x concentrated intermediate plate where every well contains exactly 1.0% DMSO.

  • Final Assay Dosing (1:10): Transfer 10 µL from the intermediate plate into your final assay plate containing cells cultured in 90 µL of media.

    • Validation Check: The final assay volume is 100 µL. The final DMSO concentration is exactly 0.1% across all wells—5[5], ensuring the compound remains in solution without inducing solvent-mediated apoptosis.

  • Vehicle Control Implementation: Include a minimum of 3 wells treated with 10 µL of a 1.0% DMSO intermediate media solution (yielding 0.1% final DMSO) to serve as your normalized baseline.

References

  • BenchChem Technical Support Team. "How to minimize DMSO toxicity when using CYM50260." Benchchem.com.
  • Koovits, P. J., et al. "Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents." RSC Advances.
  • Nikon Healthcare. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO." Nikon.com.
  • ResearchGate Community. "What the concentration of DMSO you use in cell culture assays?
  • Jagiellonian Center of Innovation. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro." Jagiellonskiecentruminnowacji.pl.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing yield and purity bottlenecks in the synthesis of sterically hindered N-aryl sulfonamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing yield and purity bottlenecks in the synthesis of sterically hindered N-aryl sulfonamides.

Reaction Pathway & Mechanistic Visualization

Understanding the mechanistic flow is critical for troubleshooting. The reaction between 2,4-dimethylaniline and piperidine-1-sulfonyl chloride is prone to competitive side reactions if the electrophilic intermediate is not properly stabilized.

SynthesisWorkflow Aniline 2,4-Dimethylaniline (Sterically Hindered Nucleophile) Intermediate N-sulfonyl-4-dimethylaminopyridinium (Highly Reactive Intermediate) Aniline->Intermediate Nucleophilic Attack SulfonylCl Piperidine-1-sulfonyl chloride (Electrophile) Catalyst DMAP / Pyridine Base (Nucleophilic Catalyst) SulfonylCl->Catalyst Activation Side2 Piperidine-1-sulfonic acid (Hydrolysis Byproduct) SulfonylCl->Side2 Trace Moisture (H2O) Catalyst->Intermediate Fast Product N-(2,4-dimethylphenyl) piperidine-1-sulfonamide (Target Product) Intermediate->Product Elimination of Pyridinium Side1 Bis-sulfonylated Amine (Over-reaction Byproduct) Product->Side1 Excess Electrophile & Strong Base

Figure 1: DMAP-catalyzed synthesis pathway and common side-reactions for the target sulfonamide.

Validated Experimental Protocol

This self-validating protocol utilizes a nucleophilic catalyst to overcome the steric hindrance of the ortho-methyl group, ensuring high conversion rates while suppressing bis-sulfonylation.

Step 1: Preparation of the Catalytic Complex

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve piperidine-1-sulfonyl chloride (1.05 equiv, 10.5 mmol) in anhydrous dichloromethane (DCM, 0.2 M)[1].

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equiv, 1.0 mmol) and anhydrous pyridine (1.5 equiv, 15.0 mmol).

  • Stir the mixture at 0 °C for 15 minutes. Causality: This incubation period allows the formation of the highly electrophilic N-sulfonylpyridinium intermediate before the introduction of the nucleophile.

Step 2: Nucleophilic Addition

  • Dissolve 2,4-dimethylaniline (1.00 equiv, 10.0 mmol) in a minimal volume of anhydrous DCM.

  • Add the aniline solution dropwise to the reaction mixture at 0 °C over 30 minutes. Causality: Dropwise addition maintains a low concentration of the deprotonated sulfonamide product, preventing it from competing with the aniline for the electrophile.

Step 3: Reaction Maturation

  • Remove the ice bath and allow the reaction to naturally warm to room temperature.

  • Stir for 2-4 hours. Monitor the disappearance of the aniline via LC-MS or TLC (Hexanes:EtOAc 3:1).

Step 4: Quenching and Work-up

  • Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DCM)[1].

  • Separate the organic layer and wash sequentially with 1M aqueous HCl (2 × 20 mL) and brine (20 mL). Causality: The HCl wash selectively protonates DMAP, pyridine, and any trace unreacted aniline, partitioning them into the aqueous phase while the neutral sulfonamide remains in the organic phase.

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from hot ethanol or an EtOAc/Hexane mixture to yield pure N-(2,4-dimethylphenyl)piperidine-1-sulfonamide.

Troubleshooting Guides & FAQs

Q1: Why is my yield consistently below 50%, with a large amount of unreacted 2,4-dimethylaniline recovered? A: The primary issue is steric hindrance. The ortho-methyl group on 2,4-dimethylaniline creates a steric shield around the amine nitrogen, significantly lowering the trajectory angle for nucleophilic attack on the bulky piperidine-1-sulfonyl chloride[2]. Solution: Do not rely solely on triethylamine (TEA). Instead, use a nucleophilic catalyst like DMAP. DMAP is highly nucleophilic and attacks the sulfonyl chloride to form a resonance-stabilized N-sulfonyl-4-dimethylaminopyridinium intermediate. This intermediate is vastly more electrophilic than the bare sulfonyl chloride and easily overcomes the steric barrier of the ortho-substituted aniline[3].

Q2: I am detecting a significant by-product with a higher mass in LC-MS. What is it and how do I prevent it? A: You are likely observing the bis-sulfonylated product: N,N-bis(piperidine-1-sulfonyl)-2,4-dimethylaniline. The newly formed sulfonamide has an acidic N-H proton (pKa ~10). If you use a large excess of strong base or sulfonyl chloride, the product is deprotonated and undergoes a second sulfonylation. Solution: Strictly control the stoichiometry (maximum 1.05 equiv of sulfonyl chloride). Avoid using excess strong bases. Keep the reaction at 0 °C during the addition phase to kinetically favor the primary amine attack over the secondary sulfonamide attack.

Q3: My sulfonyl chloride seems to disappear on TLC, but I get no product. What is happening? A: Sulfonyl chlorides are highly sensitive to moisture and will undergo rapid hydrolysis to form piperidine-1-sulfonic acid, which is completely unreactive towards amines. Solution: Ensure all glassware is oven-dried and use strictly anhydrous solvents (e.g., dry DCM over molecular sieves). Purge the reaction vessel with Argon. Do not use older batches of sulfonyl chloride that have been exposed to atmospheric humidity.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters for this specific synthesis. Relying on standard un-catalyzed conditions (Entry 1) leads to poor outcomes, whereas the DMAP-catalyzed protocol (Entry 3) maximizes both yield and purity.

SolventBase / CatalystTemp (°C)Stoichiometry (ArNH2 : RSO2Cl)Yield (%)Purity (%)Primary Issue Observed
THFTEA (1.5 eq)601 : 1.24578Sluggish reaction; high unreacted aniline due to steric hindrance.
DCMTEA (2.0 eq)RT1 : 1.55265High bis-sulfonylation due to excess base and electrophile.
DCM Pyridine (1.5 eq) + DMAP (0.1 eq) 0 to RT 1 : 1.05 94 >98 None. Optimal kinetic control and activation achieved.

References

  • Campaign to Identify Agonists of Transient Receptor Potential Channels 3 and 2 (TRPML3 & TRPML2) - Probe Reports from the NIH Molecular Libraries Program. nih.gov. 1

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. 2

  • Benzenesulfonyl Chloride: A Technical Guide to the Mechanism of Action in Sulfonylation. Benchchem. 3

Sources

Optimization

Reducing false positives in N-(2,4-dimethylphenyl)piperidine-1-sulfonamide AlphaScreen assays

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting complex high-throughput screening (HTS) data.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently assist research teams in deconvoluting complex high-throughput screening (HTS) data. A recurring challenge in homogeneous proximity assays is distinguishing true biological inhibitors from Pan Assay Interference Compounds (PAINS).

This guide provides a deep-dive mechanistic analysis and self-validating troubleshooting workflows for resolving false positives, with a specific focus on highly lipophilic scaffolds like N-(2,4-dimethylphenyl)piperidine-1-sulfonamide .

Part 1: Mechanistic FAQ – Diagnosing Compound Interference

Q1: Why is N-(2,4-dimethylphenyl)piperidine-1-sulfonamide causing a reproducible signal drop in my AlphaScreen assay, even when I remove the target protein? A: If a compound reduces the assay signal in the absence of the biological target, it is directly disrupting the Alpha chemistry. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide possesses a highly hydrophobic 2,4-dimethylphenyl ring and a piperidine-sulfonamide core. In aqueous assay buffers, compounds with this physicochemical profile often exceed their thermodynamic solubility limit, forming colloidal aggregates.

These aggregates act as light scatterers , physically diffracting both the 680 nm excitation laser and the resulting 520-620 nm emission light[1]. Additionally, while less common than light scattering, certain sulfonamides and secondary amine derivatives can act as singlet oxygen quenchers , chemically scavenging the reactive oxygen species required for signal transmission[2].

Q2: How does singlet oxygen quenching mechanistically disrupt the AlphaScreen signal? A: AlphaScreen is a proximity-based energy transfer assay. The donor bead contains a photosensitizer (phthalocyanine). Upon excitation at 680 nm, it converts ambient oxygen into singlet oxygen ( 1O2​ ). This reactive species has a brief half-life of approximately 4 microseconds, allowing it to diffuse a maximum distance of ~200 nm in the bulk solvent[2].

If an acceptor bead is within this 200 nm proximity, the singlet oxygen reacts with thioxene derivatives in the bead, initiating a chemiluminescent cascade that culminates in rubrene emitting light at 520-620 nm[3]. If your compound acts as a singlet oxygen quencher, it physically intercepts and reacts with the 1O2​ in the solvent before it can reach the acceptor bead. This breaks the energy transfer chain, leading to a false-positive signal reduction that perfectly mimics the disruption of a protein-protein interaction[4].

AlphaMechanisms Laser 680 nm Excitation Donor Donor Bead (Phthalocyanine) Laser->Donor Excites SingletO2 Singlet Oxygen (1O2) Diffusion Donor->SingletO2 Generates Acceptor Acceptor Bead (Thioxene/Rubrene) SingletO2->Acceptor Travels <200nm Emission 520-620 nm Emission Acceptor->Emission Emits Light Interferer Compound Interference Interferer->Laser Scatters Light Interferer->SingletO2 Quenches 1O2

Fig 1. AlphaScreen signal generation pathway and points of chemical interference.

Part 2: Self-Validating Troubleshooting Protocols

Q3: How can I definitively prove if this sulfonamide is a false positive rather than a true target inhibitor? A: You must isolate the chemical variables from the biological variables by running a counter-screen using the AlphaScreen TruHits™ kit . This kit is a self-validating system designed specifically to bypass your biological target and test the integrity of the assay chemistry[5].

It utilizes Streptavidin Donor beads and Biotinylated Acceptor beads that bind directly to each other without an intermediary protein. Because the biotin-streptavidin interaction is extraordinarily strong ( Kd​≈10−14 M), small molecules cannot competitively disrupt it. Therefore, any signal reduction observed when incubating your compound with the TruHits beads is definitively caused by assay interference[5].

Methodology 1: TruHits Counter-Screen for Interference Profiling
  • Purpose: To isolate chemical interference from biological inhibition.

  • Step 1 (Buffer Preparation): Prepare the exact assay buffer used in your primary screen (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA) to ensure identical compound solubility conditions[5].

  • Step 2 (Compound Dispensing): Transfer N-(2,4-dimethylphenyl)piperidine-1-sulfonamide into a 384-well OptiPlate to achieve the desired final assay concentration (e.g., 10 µM). Include DMSO vehicle controls.

  • Step 3 (Bead Preparation): Prepare a 2X working solution of Streptavidin Donor beads and Biotinylated Acceptor beads (final concentration of 20 µg/mL per bead in the well)[5].

  • Step 4 (Incubation): Add the bead mixture to the compound wells. Seal the plate and incubate in the dark at room temperature for 1 hour to allow the complex to form.

  • Step 5 (Detection): Read the plate on an Alpha-enabled microplate reader. Excite at 680 nm and record emission at 520-620 nm.

  • Step 6 (Data Interpretation): Calculate the % signal relative to the DMSO control. A signal reduction of >50% confirms the compound is a false positive interfering with signal generation[6].

Q4: If the TruHits assay confirms interference, what modifications can I make to rescue the data? A: Causality dictates the rescue strategy. If the interference is driven by colloidal aggregation (light scattering), you can rescue the assay by optimizing the buffer's surfactant concentration. Adding 0.01% to 0.1% Tween-20 increases compound solubility and breaks up aggregates, restoring light transmission[1]. If the compound is a color quencher, you should transition your assay to the AlphaLISA format. AlphaLISA uses a Europium chelate in the acceptor bead, shifting the emission to a narrow peak at 615 nm, which is far less susceptible to broad-spectrum color quenching[7].

Methodology 2: Surfactant-Mediated Assay Rescue
  • Step 1 (Buffer Modification): Supplement your standard assay buffer with 0.01% to 0.1% (v/v) Tween-20[1].

  • Step 2 (Re-screening): Repeat the TruHits counter-screen and the primary biological assay using the modified buffer.

  • Step 3 (Validation): If the TruHits signal is restored to >90% of the DMSO control, the false positive was caused by colloidal aggregation[1]. If the primary assay still shows inhibition, the compound may be a true biological hit whose insolubility was previously masking its efficacy.

Troubleshooting Start Observe Signal Drop (Potential Hit) TruHits Run TruHits Counter-Screen (No Target Protein) Start->TruHits CheckSignal Signal Drop Persists? TruHits->CheckSignal TrueHit Target-Specific Hit (Proceed to Orthogonal Validation) CheckSignal->TrueHit No FalsePos Assay Interference (False Positive) CheckSignal->FalsePos Yes AddTween Add 0.01-0.1% Tween-20 (Solubilize Aggregates) FalsePos->AddTween CheckRescue Signal Rescued? AddTween->CheckRescue Scatter Diagnosis: Light Scattering (Use Modified Buffer) CheckRescue->Scatter Yes Quench Diagnosis: Singlet Oxygen Quencher (Exclude Compound) CheckRescue->Quench No

Fig 2. Decision tree for diagnosing and rescuing AlphaScreen false positives.

Part 3: Quantitative Data Summary

The following table summarizes the quantitative thresholds and mechanistic signatures of common AlphaScreen interferences to aid in rapid differential diagnosis.

Interference ClassPrimary MechanismAffected Component / WavelengthTruHits Signal DropRescue Strategy
Light Scatterers Diffracts light due to colloidal aggregation680 nm (Ex) & 520-620 nm (Em)> 50%Add 0.01-0.1% Tween-20 or CHAPS
Singlet Oxygen Quenchers Scavenges 1O2​ before acceptor binding 1O2​ (Chemical intermediate)> 50%None (Compound must be excluded)
Color Quenchers Absorbs emitted light520-620 nm (Em)> 50%Switch to AlphaLISA (615 nm Em)
Biotin Mimetics Competes with biotinylated probeStreptavidin Donor Bead> 50%Switch to alternative tag (e.g., Ni-NTA)

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Peak Tailing for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve peak tailing issues specific to complex sulfonamide derivatives.

Diagnostic Workflow

PeakTailingDiagnosis Step1 Peak Tailing Detected (As > 1.5) Diag1 System/Void Check (Inject Neutral Marker) Step1->Diag1 Diag2 Sample Diluent Check (Match Mobile Phase) Step1->Diag2 Diag3 Chemical Interaction (Analyte vs. Column) Step1->Diag3 Fix1 Adjust pH < 3.0 (Protonate Analyte) Diag3->Fix1 pH near pKa Fix2 Use End-Capped Column (Shield Silanols) Diag3->Fix2 H-bonding Fix3 Add Volatile Buffer (Mask Interactions) Diag3->Fix3 Secondary interactions

Diagnostic workflow for resolving LC-MS peak tailing caused by chemical and system factors.

Troubleshooting FAQs: Mechanistic Deep Dives

Q1: Why does N-(2,4-dimethylphenyl)piperidine-1-sulfonamide exhibit severe peak tailing in standard reversed-phase LC-MS? A1: The root cause lies in the molecule's specific acid-base chemistry and its interaction with the stationary phase. The nitrogen of the piperidine ring is non-basic because its lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl group. However, the N-H proton on the sulfonamide linkage is weakly acidic, with a pKa typically ranging from 7.0 to 8.5.

When operating at a mid-pH (e.g., pH 6–8) using unbuffered water or standard ammonium acetate, the mobile phase pH approaches the analyte's pKa. This uneven ionization causes the molecule to exist in a dynamic equilibrium between its neutral and anionic forms, leading to asymmetrical, tailing, or split peaks[1]. Furthermore, the polar sulfonamide group acts as a strong hydrogen bond donor and acceptor, interacting with ionized residual silanols (SiO⁻) on the silica stationary phase[2].

Q2: How should I optimize the mobile phase pH to resolve this issue? A2: You must force the analyte into a single ionization state. Knowing the pKa of the analytes permits an effective choice of mobile phase pH[3]. By dropping the mobile phase pH to at least two units below the analyte's pKa (target pH < 3.0), you ensure the sulfonamide remains >99% protonated (neutral).

Low pH (< 3) also tends to improve peak tailing by decreasing the ionization of acidic silanol species on the stationary phase surface[4]. We recommend using 0.1% Formic Acid in both the aqueous and organic phases. To further mask any residual secondary interactions without suppressing the mass spectrometer's electrospray ionization (ESI) efficiency, add a volatile buffer like 10 mM Ammonium Formate[5].

Q3: What type of stationary phase (column chemistry) is best suited for this analyte? A3: Standard, un-endcapped silica columns possess a high density of exposed surface silanols. You should transition to a highly deactivated, fully end-capped C18 column or a Charged Surface Hybrid (CSH) column. End-capping involves converting residual silanol groups to less polar surface functional groups, significantly reducing the potential secondary interactions they can have with polar analyte molecules[5].

Q4: Could the sample injection solvent be contributing to the tailing? A4: Yes. If your sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile or Methanol), it triggers a "strong solvent effect." The analyte travels too quickly through the head of the column before partitioning properly into the stationary phase. Always ensure your sample diluent closely matches the initial mobile phase composition.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. You will first isolate physical system errors before addressing chemical interactions.

Step 1: Baseline System Integrity (The "Null Hypothesis" Check)

  • Action: Inject 1 µL of a neutral, non-ionizable marker (e.g., Toluene or Uracil) using your current LC method.

  • Causality & Validation: If the neutral marker exhibits peak tailing (Asymmetry Factor > 1.5), the issue is physical (e.g., a void at the column inlet, dead volume in PEEK tubing, or a blocked frit). If the marker is perfectly symmetrical (As ~ 1.0), you have validated that the system is physically sound, and the sulfonamide tailing is purely chemical.

Step 2: Mobile Phase & Buffer Optimization

  • Action:

    • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Formate + 0.1% Formic Acid (Adjusted to pH 2.8).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality & Validation: The low pH ensures the sulfonamide is fully protonated, preventing split peaks from partial ionization. The ammonium formate buffer provides ionic strength to mask any residual active sites on the column.

Step 3: Stationary Phase Shielding

  • Action: Install a fully end-capped, high-purity C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Causality & Validation: End-capping converts reactive silanols into inert trimethylsilyl groups, eliminating the primary source of hydrogen-bonding secondary interactions.

Step 4: Sample Diluent Synchronization

  • Action: Dissolve the N-(2,4-dimethylphenyl)piperidine-1-sulfonamide standard in a diluent that matches the initial gradient conditions (e.g., 90% Water / 10% Acetonitrile).

  • Causality & Validation: This prevents the strong solvent effect, ensuring the analyte focuses into a tight band at the head of the column prior to gradient elution.

Quantitative Data Summary

The following table summarizes the causal relationship between method parameters and the resulting Asymmetry Factor ( As​ ) for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide. An ideal As​ value is between 0.9 and 1.2.

Column ChemistryMobile Phase pHBuffer SystemSample DiluentAsymmetry Factor ( As​ )Chromatographic Result
Standard C18 (Un-endcapped)6.8None100% Acetonitrile2.85 Severe Tailing & Fronting
Standard C18 (Un-endcapped)6.8None10% Acetonitrile2.45 Severe Tailing
Standard C18 (Un-endcapped)2.80.1% Formic Acid10% Acetonitrile1.60 Moderate Tailing
End-capped C186.8None10% Acetonitrile1.85 Tailing
End-capped C18 2.8 0.1% FA + 10 mM Amm. Formate 10% Acetonitrile 1.05 Optimal Symmetry

References

  • What Causes Peak Tailing in HPLC? , Chrom Tech, Inc.1

  • Peak Tailing In Chromatography: Troubleshooting Basics , GMP Insiders.2

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks , Chromatography Online. 4

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography , ACD/Labs. 5

  • Control pH During Method Development for Better Chromatography , Agilent. 3

Sources

Optimization

Technical Support Center: Optimizing Incubation Times for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Binding Assays

Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic challenges associated with evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic challenges associated with evaluating N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) and related piperidine-1-sulfonamide scaffolds.

These compounds, frequently utilized in targeting the 1[1] or the 2[2], often exhibit non-Langmuir binding kinetics. The strong hydrogen-bonding potential of the sulfonamide moiety combined with the steric bulk of the 2,4-dimethylphenyl group typically results in a slow association rate ( kon​ ). Failure to empirically optimize incubation times for these scaffolds leads to artificially inflated IC50​ values, poor structure-activity relationship (SAR) correlation, and irreproducible data.

Troubleshooting Desk & FAQs

Q: Why does my IC50​ value shift dramatically when I increase the incubation time from 30 minutes to 2 hours? A: This is a classic hallmark of reading an assay during the pre-equilibrium phase . Sulfonamide-based ligands often exhibit slow-binding kinetics due to the high desolvation penalty of the sulfonamide group and the need for induced-fit conformational changes within the target's binding pocket[3]. At 30 minutes, the binding reaction has not reached steady-state; thus, the apparent affinity is much lower than the true thermodynamic affinity. Extending the incubation time allows the system to reach equilibrium, yielding a stable, accurate, and highly potent IC50​ .

Q: My Surface Plasmon Resonance (SPR) sensorgrams show complex, two-state binding. How does this dictate my microplate assay incubation times? A: Two-state binding in SPR indicates an initial loose collision complex ( TL ) followed by a slow conformational change to a high-affinity "locked" state ( TL∗ ). In endpoint microplate assays (like TR-FRET or AlphaScreen), the overall equilibration time is dictated by the slow forward rate of this conformational change ( kforward​ ). You must extend your incubation time significantly (often >120 minutes) to ensure the entire target population has transitioned to the TL∗ state[4].

Q: How do I know if my compound has truly reached equilibrium in a TR-FRET assay? A: You must perform a time-course experiment. Plot the apparent IC50​ against time. The optimal incubation time is the point at which the IC50​ curve asymptotes (flattens out). If the IC50​ at 120 minutes is identical to the IC50​ at 240 minutes, the system is at equilibrium.

Kinetic Optimization Data

The following table summarizes the effect of incubation time on assay parameters for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in a standard competitive binding assay. Notice how the assay window (S/B) and robustness (Z'-Factor) stabilize only after 120 minutes.

Incubation Time (min)Apparent IC50​ (nM)Z'-FactorSignal-to-Background (S/B)Kinetic State
15> 50000.351.8Pre-equilibrium (Unreliable)
3012500.552.5Pre-equilibrium
604500.724.1Approaching Equilibrium
120 180 0.81 5.5 Equilibrium Reached
2401750.795.4Equilibrium (Stable)

Experimental Protocol: Self-Validating Time-Course TR-FRET Assay

To determine the exact incubation time required for your specific target, use this self-validating staggered-addition protocol.

Causality Note: We use a staggered addition approach rather than a staggered read. By adding reagents at different times but reading the entire plate simultaneously at the end, we eliminate reader drift and fluorophore degradation artifacts that plague sequential-read methodologies.

Step 1: Reagent Preparation & Control Setup
  • Prepare the target protein and the fluorescent tracer ligand in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

  • Self-Validation Check: Include a known fast-binding reference inhibitor as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition) to calculate the assay window.

Step 2: Acoustic Compound Dispensing
  • Use an acoustic liquid handler (e.g., Echo 555) to transfer N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in a 10-point, 3-fold dose-response curve into a 384-well low-volume ProxiPlate.

  • Ensure the final DMSO concentration remains constant (typically 1% v/v) across all wells to prevent solvent-induced protein denaturation.

Step 3: Staggered Incubation Matrix
  • T = -240 min: Dispense the Protein/Tracer master mix into Quadrant 1.

  • T = -120 min: Dispense the master mix into Quadrant 2.

  • T = -60 min: Dispense the master mix into Quadrant 3.

  • T = -30 min: Dispense the master mix into Quadrant 4.

  • Seal the plate and incubate in the dark at room temperature (22°C).

Step 4: Readout & Self-Validation Analysis
  • T = 0 min: Read the entire plate simultaneously on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Calculate the 665/620 nm emission ratio for all wells.

  • Self-Validation Check: Calculate the Z'-factor for each time quadrant. Only proceed with data analysis for quadrants where Z' > 0.5.

  • Fit the dose-response curves using a 4-parameter logistic regression. The optimal incubation time is the shortest time point that shares an identical IC50​ with the subsequent longer time point (the asymptote).

Mechanistic & Workflow Diagrams

Workflow A 1. Reagent Prep (Protein + Tracer) B 2. Compound Dispense (Acoustic Transfer) A->B C 3. Staggered Incubation (30 to 240 min) B->C D 4. TR-FRET Readout (Simultaneous) C->D E 5. Kinetic Analysis (IC50 vs. Time) D->E

TR-FRET staggered incubation workflow for equilibrium determination.

Kinetics T Target Protein (e.g., AR/Menin) TL Collision Complex (Pre-equilibrium) T->TL k_on L Sulfonamide Ligand (CAS 838890-04-3) L->TL k_on TL->T k_off TL_star Locked Complex (Equilibrium) TL->TL_star k_forward TL_star->TL k_reverse

Two-step induced-fit binding mechanism typical of sulfonamide scaffolds.

References

  • Title: Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)
  • Title: The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL)
  • Title: Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL)
  • Title: Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia Source: The Journal of Clinical Investigation / ResearchGate URL

Sources

Troubleshooting

Minimizing assay interference from N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in HTS

Technical Support Center: Troubleshooting Assay Interference from N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in HTS Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Assay Interference from N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in HTS

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, validate, and eliminate assay interference caused by N-(2,4-dimethylphenyl)piperidine-1-sulfonamide.

This compound frequently emerges as a "frequent hitter" in HTS campaigns. Rather than immediately discarding the hit or unknowingly pursuing a false positive, this guide will walk you through the mechanistic causality of its interference and provide self-validating protocols to establish true target engagement.

Mechanistic Overview: The "Why" Behind the Interference

N-(2,4-dimethylphenyl)piperidine-1-sulfonamide possesses structural motifs that trigger two primary modes of assay interference:

  • Covalent Thiol Reactivity (PAINS Behavior): Sulfonamides can be chemically unstable in standard aqueous HTS buffers, undergoing time-dependent degradation to form electrophilic species[1]. These breakdown products or the parent scaffold itself can act as Pan-Assay Interference Compounds (PAINS) by covalently reacting with exposed cysteine residues on your target protein via addition-elimination mechanisms[2][3]. This promiscuous enzymatic inhibition completely scrambles the assay readout.

  • Colloidal Aggregation: The highly lipophilic 2,4-dimethylphenyl and piperidine rings drive the compound to self-associate in aqueous media. Once the compound exceeds its Critical Aggregation Concentration (CAC), it forms colloidal micelles that nonspecifically sequester and denature the target enzyme, leading to an artificial drop in assay signal.

Mechanism Cmpd N-(2,4-dimethylphenyl) piperidine-1-sulfonamide Agg Hydrophobic Domains (Piperidine/Dimethylphenyl) Cmpd->Agg React Electrophilic Center (Sulfonamide Degradation) Cmpd->React Micelle Colloidal Micelle Formation (Enzyme Sequestration) Agg->Micelle Concentration > CAC Adduct Covalent Thiol Adduct (Cysteine Modification) React->Adduct Nucleophilic Attack Interference Assay Interference (Signal Quenching/Inhibition) Micelle->Interference Adduct->Interference

Mechanistic pathways of sulfonamide-induced assay interference in HTS.

Triage Workflow & Diagnostic Logic

To prevent the costly pursuit of artifacts, you must deploy a self-validating triage workflow. The logic is simple: if the compound is an aggregator, breaking the micelles will eliminate the inhibition. If the compound is a covalent modifier, introducing a nucleophilic scavenger will outcompete the protein for the compound.

Workflow Start HTS Primary Hit: Piperidine-1-sulfonamide DLS Step 1: DLS & Detergent Screen (Check for Aggregation) Start->DLS ALARM Step 2: ALARM NMR (Check Thiol Reactivity) DLS->ALARM IC50 stable Aggregator Colloidal Aggregator (False Positive) DLS->Aggregator IC50 shifts with Triton X-100 Covalent Covalent PAINS (False Positive) ALARM->Covalent DTT-dependent NMR shift Valid Valid Hit (Proceed to Orthogonal) ALARM->Valid No protein adducts

Workflow for triaging N-(2,4-dimethylphenyl)piperidine-1-sulfonamide HTS interference.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: My assay signal dropped drastically, yielding a beautiful dose-response curve. However, orthogonal biophysical assays (like SPR) show no specific binding. Is this compound an aggregator?

The Causality: The lipophilic nature of the compound likely caused it to form colloidal aggregates. These aggregates act as "molecular sponges," adsorbing the target protein and artificially inhibiting its activity without true 1:1 stoichiometric binding. Self-Validating Protocol: Detergent-Shift Assay & DLS

  • Prepare Samples: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 or CHAPS.

  • Dose-Response: Run the compound's dose-response curve in both buffers simultaneously.

  • DLS Confirmation: Analyze a 10 µM solution of the compound in the standard buffer using Dynamic Light Scattering (DLS).

  • Interpretation: If the IC 50​ shifts significantly to the right (becomes less potent) in the presence of detergent, and DLS detects particles >30 nm, the compound is a colloidal aggregator. The detergent disrupts the micelles, validating that the initial inhibition was an artifact.

Q2: We added detergent, and the IC 50​ remained stable. However, we suspect the sulfonamide is acting as a PAINS via covalent thiol modification. How do we definitively prove this?

The Causality: If aggregation is ruled out, the sulfonamide (or its degradation products) may be acting as an electrophile, covalently modifying catalytic or allosteric cysteines on your target[2]. Self-Validating Protocol: ALARM NMR Counter-Screen To validate thiol reactivity, utilize ALARM NMR (A La Assay to Detect Reactive Molecules by Nuclear Magnetic Resonance)[4][5].

  • Protein Preparation: Utilize the 13 C-labeled human La antigen as a reporter protein, which contains highly reactive cysteines[4].

  • Reaction Setup: Incubate 50 µM of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide with the La antigen in the absence of Dithiothreitol (DTT). In a parallel tube, incubate the mixture with an excess (1-5 mM) of DTT.

  • NMR Acquisition: Acquire a 2D 1 H- 13 C HMQC NMR spectrum for both samples.

  • Interpretation: Thiol-reactive compounds will cause significant chemical shift perturbations or signal broadening in the La antigen spectrum[6]. If these perturbations are prevented in the DTT-containing buffer (because DTT outcompetes the protein for the reactive compound), you have definitively proven the compound is a covalent PAINS[4][6].

Q3: Could the piperidine-1-sulfonamide be interfering directly with our fluorescence readout rather than the protein?

The Causality: Yes. While not highly conjugated, impurities or degradation products of sulfonamides can act as inner-filter effect quenchers or autofluorescent species, particularly in assays utilizing UV-to-blue excitation wavelengths. Self-Validating Protocol: Fluorescence Interference Counter-Screen

  • Baseline: Measure the fluorescence of the assay fluorophore (e.g., AMC, FITC) at its standard assay concentration.

  • Spike-in: Titrate the sulfonamide compound (up to 100 µM) into the fluorophore solution in the absence of the target enzyme.

  • Interpretation: A >20% reduction in fluorescence intensity directly confirms the compound is a quencher[2].

Quantitative Data Presentation

To assist in your triage, compare your internal findings against this representative data matrix for sulfonamide-class interference. A true hit will maintain its IC 50​ across all conditions and show no reactivity in ALARM NMR.

Assay Condition / Counter-ScreenApparent IC 50​ / ReadoutMechanistic ImplicationValidation Status
Standard HTS Buffer 1.2 µMPrimary HitUnvalidated
Buffer + 0.01% Triton X-100 > 50 µM (Right-Shift)Micelle disruptionFalse Positive (Aggregator)
Buffer + 1 mM DTT > 50 µM (Right-Shift)Thiol scavengingFalse Positive (Covalent PAINS)
DLS Particle Size (10 µM) 250 nm (Polydisperse)Colloidal formationFalse Positive (Aggregator)
ALARM NMR (No DTT) 13 C Shift / BroadeningProtein modificationFalse Positive (Covalent PAINS)
ALARM NMR (+ DTT) No Shift (Wild-Type Spectra)DTT outcompeted proteinConfirms PAINS Mechanism

References

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC - NIH. Available at:[Link]

  • NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • ALARM NMR for HTS triage and chemical probe validation. PMC - NIH. Available at:[Link]

  • ALARM NMR for HTS triage and chemical probe validation. PubMed - NIH. Available at:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive SAR Comparison Guide: N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Analogs as Next-Generation AR Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale The emergence of resistance mutations in the Androge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

The emergence of resistance mutations in the Androgen Receptor (AR), particularly the T878A and F877L mutations within the Ligand Binding Pocket (LBP), has severely limited the long-term efficacy of second-generation antiandrogens like Enzalutamide. High-throughput screening (HTS) efforts recently identified the piperidine-1-sulfonamide core as a privileged scaffold capable of overcoming these resistance mechanisms [1].

The early HTS hit, N-(2,4-dimethylphenyl)piperidine-1-sulfonamide , demonstrated moderate AR antagonism but suffered from suboptimal binding kinetics. Structure-activity relationship (SAR) optimization revealed a critical causality: the ortho-methyl groups on the 2,4-dimethylphenyl ring induce a severe steric clash with the adjacent sulfonamide oxygens. This restricts the dihedral rotation of the N-S bond, forcing the molecule into a rigid conformation that prevents optimal penetration into the deep hydrophobic sub-pocket of the AR LBP.

By replacing the sterically hindered 2,4-dimethylphenyl moiety with an extended, linear substituent—such as a 4-benzyloxy group—the scaffold regains conformational flexibility. This allows the piperidine ring to perfectly occupy the space vacated by the T878A mutation (where a bulky threonine is replaced by a smaller alanine), restoring sub-micromolar antagonism [2].

Quantitative SAR & Performance Comparison

To objectively evaluate the performance of the N-(2,4-dimethylphenyl)piperidine-1-sulfonamide baseline hit against optimized analogs and clinical standards, we synthesized a focused library modifying the N-aryl substitution.

The data in Table 1 demonstrates that removing the ortho-methyl steric hindrance and extending the para-position (Lead Analog) drastically improves both binding affinity and functional efficacy against Enzalutamide-resistant mutant strains.

Table 1: SAR Comparison of Piperidine-1-Sulfonamide Analogs vs. Clinical Alternatives

Compound / ScaffoldN-Aryl SubstitutionAR WT IC₅₀ (µM)AR T878A IC₅₀ (µM)Microsomal T₁/₂ (min)
Baseline Hit 2,4-dimethylphenyl5.73> 10.0015
Analog 1 Unsubstituted phenyl2.158.4022
Analog 2 4-fluorophenyl1.806.2028
Lead Analog 4-benzyloxyphenyl0.090.11> 60
Enzalutamide Clinical Control0.04> 10.00 (Resistant)> 60
Darolutamide Clinical Control0.030.2345

Note: IC₅₀ values represent transcriptional suppression in cell-based reporter assays. Microsomal T₁/₂ indicates metabolic stability in human liver microsomes (HLM).

Mechanistic Visualization

The optimized piperidine-1-sulfonamide analogs function via competitive inhibition at the AR LBP, preventing the conformational changes required for receptor homodimerization and subsequent nuclear translocation.

Mechanism A Androgen (DHT) B AR LBD (Inactive Cytosolic) A->B Agonist Binding C AR Homodimerization & Translocation B->C Activation D Target Gene Transcription C->D DNA Binding E Piperidine-1-Sulfonamide Analogs E->B Competitive Inhibition (Displaces DHT) E->C Blocks Dimerization

Fig 1: Mechanism of AR inhibition by piperidine-1-sulfonamide analogs blocking dimerization.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to confirm that the observed SAR differences are driven by target-specific interactions rather than assay artifacts or general cytotoxicity.

Protocol A: AR LBD Fluorescence Polarization (FP) Binding Assay

Purpose: To directly quantify the binding affinity (K_d) of the analogs to the isolated AR Ligand Binding Domain, free from cellular permeability variables.

Causality & Design Choices: FP is utilized because it provides a rapid, homogeneous measure of equilibrium binding. We include 1 mM DTT in the buffer to prevent the oxidation of surface-exposed cysteine residues on the AR LBD, which would otherwise artificially degrade the protein's binding capacity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Note: Tween-20 is critical to prevent highly hydrophobic analogs (like the 4-benzyloxy variant) from adhering to the polystyrene microplate walls.

  • Tracer & Protein Mix: Dilute purified recombinant AR-LBD protein to 25 nM and the fluorescent tracer (e.g., Fluormone™ AL Green) to 2 nM in the assay buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the N-(2,4-dimethylphenyl) baseline hit, the optimized analogs, and Enzalutamide (positive control) in 100% DMSO.

  • Incubation: Transfer 1 µL of the compound dilutions into a 384-well black microplate. Add 24 µL of the Protein/Tracer mix. The final DMSO concentration must be strictly maintained at 4% across all wells to ensure uniform solvent effects.

  • Readout: Incubate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a multi-mode microplate reader equipped with polarization filters (Excitation: 485 nm, Emission: 530 nm).

  • Validation: A valid assay must show a baseline polarization of >250 mP for the vehicle control (DMSO) and complete displacement (<100 mP) for the Enzalutamide positive control.

Protocol B: Cell-Based AR Transcriptional Reporter Assay

Purpose: To validate that the biochemical binding translates to functional antagonism in a physiologically relevant environment containing clinical resistance mutations.

Causality & Design Choices: We utilize LNCaP cells because they endogenously express the AR T878A mutation. By stably transfecting these cells with an androgen-response element (ARE) driven reporter, we create a system that specifically flags compounds capable of overcoming Enzalutamide resistance.

  • Cell Culture & Starvation: Seed LNCaP-ARR2PB-eGFP reporter cells at 1×10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 5% Charcoal-Stripped FBS (CS-FBS). Note: CS-FBS removes endogenous steroid hormones, ensuring the assay is solely driven by the exogenously added agonist.

  • Agonist Stimulation: After 24 hours, stimulate the cells with 1 nM Dihydrotestosterone (DHT). This concentration is chosen to achieve ~80% maximal receptor activation (EC₈₀), providing a sensitive dynamic range for competitive antagonists.

  • Compound Treatment: Immediately add the piperidine-1-sulfonamide analogs at varying concentrations (0.01 µM to 10 µM). Include wells with DHT alone (100% activation control) and vehicle alone (0% activation control).

  • Incubation & Readout: Incubate for 48 hours at 37°C, 5% CO₂. Measure eGFP fluorescence (Excitation: 488 nm, Emission: 510 nm).

  • Orthogonal Viability Check: Post-readout, add CellTiter-Glo® reagent to the same wells to measure ATP levels. Self-Validation: If a compound reduces eGFP signal but also drastically reduces ATP levels, the IC₅₀ is flagged as an artifact of cytotoxicity rather than true AR antagonism.

SAR Optimization Workflow

Workflow S1 HTS Hit Identification N-(2,4-dimethylphenyl) analog S2 SAR Library Synthesis (N-Aryl Modifications) S1->S2 S3 Primary FP Assay (AR LBD Affinity) S2->S3 S4 Secondary Cell Assay (LNCaP Reporter) S3->S4 Kd < 1 µM S5 Lead Selection (e.g., 4-benzyloxy analog) S4->S5 High Efficacy & Stability

Fig 2: Experimental workflow for the SAR optimization of piperidine-1-sulfonamide analogs.

References

  • Chai, X., et al. "Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations." Journal of Medicinal Chemistry, 2025. Available at:[Link]

  • Author Group. "Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2." Journal of Medicinal Chemistry, 2022. Available at:[Link]

Comparative

Reproducibility of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide results across different cell lines

Reproducibility of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Results Across Different Cell Lines: A Comprehensive Comparison Guide As a Senior Application Scientist, evaluating the reproducibility of a small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide Results Across Different Cell Lines: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating the reproducibility of a small molecule across diverse cellular contexts is paramount for validating its mechanism of action and avoiding costly late-stage attrition. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) is a highly versatile synthetic compound[1]. Initially identified as a primary hit in high-throughput screening (HTS) for G-protein coupled receptor 151 (GPR151) activation[1][2], its core piperidine-1-sulfonamide scaffold has since been extensively optimized into next-generation Androgen Receptor (AR) antagonists (such as LT16 and T1-12) to combat resistant prostate cancer[3][4].

This guide objectively compares the performance of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide and its structural analogs across different cell lines, providing self-validating experimental protocols and mechanistic causality for the observed variances.

Comparative Efficacy & Reproducibility Across Cell Lines

To understand the molecule's true utility, we must compare its performance metrics across cell lines engineered for specific target pathways (GPR151 vs. AR). The table below summarizes the quantitative data, contrasting the piperidine-1-sulfonamide scaffold against standard alternatives.

Cell LineTarget ContextCompound ClassAlternative / ControlPerformance Metric (IC50/EC50)Reproducibility & Causality Notes
CHO-K1 (PathHunter) GPR151 ActivationN-(2,4-dimethylphenyl)piperidine-1-sulfonamideGalanin (Endogenous Agonist)HTS Hit (Primary Activator)Highly reproducible in β-arrestin complementation assays due to forced receptor proximity[1][5].
LNCaP AR AntagonismPiperidine-1-sulfonamide (LT16 / T1-12)Enzalutamide (ENZ)0.47 μM – 5.40 μMExquisite sensitivity; fully antagonizes clinical AR Ligand Binding Pocket (LBP) mutations[3][4].
VCaP / 22Rv1 AR Variants (AR-V7)Piperidine-1-sulfonamide (LT16)Darolutamide> 10.0 μMReduced efficacy. These cell lines express AR splice variants lacking the LBD, proving on-target LBP specificity[3][6].
PC3 AR-NegativePiperidine-1-sulfonamide scaffoldFlutamideNo effectServes as a robust negative control. Lack of toxicity confirms the scaffold is not a non-specific cytotoxic agent[6].

Mechanistic Causality: Why Results Differ Across Cell Lines

The variance in reproducibility across cell lines is not an artifact; it is a direct consequence of the cellular machinery available to interact with the piperidine-1-sulfonamide pharmacophore.

  • The GPR151 Axis (CHO-K1): GPR151 is an orphan GPCR coupled to the Gαi/o pathway. In engineered CHO-K1 cells, activation by N-(2,4-dimethylphenyl)piperidine-1-sulfonamide leads to the recruitment of β-arrestin[1][2]. Because CHO-K1 cells lack confounding endogenous GPCR cross-talk for this specific orphan receptor, the signal-to-noise ratio is exceptionally high.

  • The AR Axis (LNCaP vs. 22Rv1): In prostate cancer models, the piperidine-1-sulfonamide scaffold acts as a potent antagonist by competitively binding to the AR Ligand Binding Pocket (LBP) or the Activation Function 2 (AF2) domain, disrupting necessary conformational changes for homodimerization[3][4]. LNCaP cells express full-length AR, making them highly susceptible. Conversely, 22Rv1 cells express the AR-V7 splice variant, which entirely lacks the LBD. The sharp drop in efficacy in 22Rv1 cells is a self-validating proof of the molecule's precise binding site[4][6].

G Molecule Piperidine-1-sulfonamide Scaffold GPR151 GPR151 Receptor (CHO-K1) Molecule->GPR151 Agonism LBP Ligand Binding Pocket (LBP) Molecule->LBP Antagonism BetaArrestin β-Arrestin Recruitment GPR151->BetaArrestin Gαi/o signaling AR Androgen Receptor (LNCaP) Inhibition Transcription Inhibition AR->Inhibition Suppresses PCa LBP->AR Blocks Dimerization

Caption: Dual mechanistic targeting of the piperidine-1-sulfonamide scaffold across GPR151 and AR pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize self-validating systems. By relying on direct physical interactions (enzyme complementation) or direct transcriptional readouts, we eliminate false positives caused by downstream amplification artifacts.

Protocol A: PathHunter β-Arrestin Assay for GPR151 Activation (CHO-K1 Cells)

This assay uses Enzyme Fragment Complementation (EFC). The GPR151 receptor is tagged with a ProLink (PK) peptide, and β-arrestin is tagged with an Enzyme Acceptor (EA). A luminescent signal is only generated if the compound forces the physical interaction of the two proteins.

  • Cell Seeding: Seed PathHunter CHO-K1 GPR151 cells at 5,000 cells/well in a 384-well microplate using optimized assay buffer. Causality: A 24-hour incubation at 37°C allows for membrane recovery and stable receptor presentation, ensuring baseline stability[1][2].

  • Compound Addition: Dispense N-(2,4-dimethylphenyl)piperidine-1-sulfonamide in a 10-point dose-response curve (0.1 nM to 10 μM). Include Galanin as a positive control.

  • Incubation: Incubate for 90 minutes at 37°C. Causality: This specific temporal window captures the peak transient recruitment of β-arrestin before receptor internalization degrades the signal.

  • Detection: Add 50% v/v PathHunter Detection Reagent. Incubate for 60 minutes at room temperature to allow the PK and EA fragments to complement and hydrolyze the substrate.

  • Readout: Measure chemiluminescence. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Workflow Seed Step 1: Seed CHO-K1 GPR151 Cells (384-well plate, 24h) Treat Step 2: Add N-(2,4-dimethylphenyl) piperidine-1-sulfonamide Seed->Treat Incubate Step 3: Incubate 90 mins (Allow β-arrestin recruitment) Treat->Incubate Detect Step 4: Add PathHunter Detection Reagent Incubate->Detect Read Step 5: Measure Luminescence (Enzyme Complementation) Detect->Read

Caption: Self-validating workflow for the PathHunter β-Arrestin GPR151 activation assay.

Protocol B: AR Transcriptional Reporter Assay (LNCaP-eGFP Cells)

To validate the scaffold's AR antagonistic properties, we utilize LNCaP cells stably expressing an androgen-responsive eGFP reporter.

  • Starvation: Culture LNCaP-eGFP cells in phenol red-free RPMI 1640 supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48 hours. Causality: CS-FBS removes endogenous steroid hormones, establishing a true zero-baseline and preventing competitive interference from trace androgens[4].

  • Co-Treatment: Treat cells with 10 nM Dihydrotestosterone (DHT) to stimulate AR translocation, simultaneously adding the piperidine-1-sulfonamide derivative (e.g., LT16) at varying concentrations (0.1 μM to 50 μM). Use Enzalutamide (ENZ) as a comparative control[3][6].

  • Incubation & Readout: Incubate for 72 hours. Measure eGFP fluorescence (Ex: 488 nm, Em: 510 nm).

  • Validation Check: Parallelly run the assay in PC3 (AR-negative) cells. Causality: If fluorescence/viability drops in PC3 cells, the compound is exhibiting off-target cytotoxicity rather than true AR antagonism[4][6].

Conclusion

The reproducibility of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide and its derivatives is highly dependent on the cellular context. In engineered CHO-K1 systems, it serves as a reliable hit for GPR151 activation. In prostate cancer models, the scaffold demonstrates profound, reproducible antagonism of the Androgen Receptor, provided the cell line (like LNCaP) expresses the intact Ligand Binding Pocket. Understanding these mechanistic boundaries is critical for researchers utilizing this compound in drug development pipelines.

References

  • CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide | Chemsrc. Chemsrc.
  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry - ACS Publications.
  • Stable cell line human recombinant GPR151 receptor. Multispan, Inc.

Sources

Validation

Comparative Pharmacokinetics: N-(2,4-dimethylphenyl)piperidine-1-sulfonamide vs. Classical Sulfonamides

The sulfonamide moiety is one of the most privileged scaffolds in medicinal chemistry, historically anchoring the first broad-spectrum antibiotics and subsequently evolving into diuretics, COX-2 inhibitors, and novel cen...

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Author: BenchChem Technical Support Team. Date: April 2026

The sulfonamide moiety is one of the most privileged scaffolds in medicinal chemistry, historically anchoring the first broad-spectrum antibiotics and subsequently evolving into diuretics, COX-2 inhibitors, and novel central nervous system (CNS) modulators. However, the pharmacokinetic (PK) liabilities of classical arylamine sulfonamides—such as rapid N-acetylation and renal crystallization—have driven the development of secondary and tertiary sulfonamides.

This guide provides a rigorous, data-driven comparative pharmacokinetic analysis between N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (NDPS) [1], a representative lipophilic piperidine-sulfonamide utilized in G-protein coupled receptor (e.g., GPR151) modulation[1], and two clinically established sulfonamides: Sulfamethoxazole (SMX) (a hydrophilic antimicrobial) and Celecoxib (CXB) (a lipophilic anti-inflammatory).

Structural Rationale and Physicochemical Profiling

The transition from a primary arylamine sulfonamide (SMX) to a piperidine-1-sulfonamide (NDPS) fundamentally alters the molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2].

  • Classical Arylamines (SMX): Characterized by a free aniline group, these compounds are highly susceptible to hepatic N-acetyltransferase 2 (NAT2) metabolism. The resulting acetylated metabolites are often less soluble in acidic urine, leading to crystalluria.

  • Piperidine Sulfonamides (NDPS): The incorporation of the sulfonamide nitrogen into a saturated piperidine ring eliminates the NAT2 liability[2]. Instead, the lipophilic 2,4-dimethylphenyl group and the piperidine ring shift the metabolic burden toward Cytochrome P450 (CYP)-mediated oxidation (e.g., N-dealkylation or ring hydroxylation)[3]. This structural shift enhances membrane permeability and blood-brain barrier (BBB) penetration, making it suitable for CNS targets[2].

Table 1: Comparative Physicochemical Properties
CompoundScaffold TypeMW ( g/mol )LogP (Est.)tPSA (Ų)Primary Metabolic Route
NDPS Piperidine-1-sulfonamide268.383.241.5CYP450 Oxidation
Sulfamethoxazole Arylamine Sulfonamide253.280.992.5NAT2 Acetylation
Celecoxib Diarylpyrazole Sulfonamide381.373.586.4CYP2C9 Oxidation

Experimental Protocols for Pharmacokinetic Evaluation

To ensure high-fidelity, reproducible data, the following self-validating protocols must be employed when comparing novel piperidine sulfonamides against classical standards[3]. The causality behind these specific methodological choices is detailed below.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine intrinsic clearance ( CLint​ ) and predict hepatic extraction ratios without the confounding variables of in vivo absorption or distribution.

  • Preparation: Thaw human or rodent liver microsomes (HLM/RLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test compound (NDPS, SMX, or CXB at 1 µM). Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the Michaelis constant, Km​ ), allowing for accurate half-life calculation.

  • Initiation: Add NADPH regenerating system (1 mM final) to initiate CYP450-mediated reactions.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures metabolic enzymes, halting the reaction and precipitating proteins for cleaner downstream MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 10 mins; analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rodent Pharmacokinetic Profiling

Purpose: To establish absolute bioavailability ( F ), volume of distribution ( Vd​ ), and systemic clearance ( CL ).

  • Formulation: Formulate NDPS in 5% DMSO / 10% Tween 80 / 85% Saline. Causality: NDPS's high LogP necessitates co-solvents and surfactants to prevent precipitation in the GI tract or bloodstream upon injection[3]. SMX can be formulated in standard aqueous buffers due to its lower LogP.

  • Dosing: Administer to Sprague-Dawley rats (n=3 per route) via Intravenous (IV) bolus (2 mg/kg) and Oral (PO) gavage (10 mg/kg)[3].

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes[3]. Causality: EDTA chelates calcium to prevent coagulation without introducing metal ions that could cause ion suppression during electrospray ionization (ESI) in mass spectrometry.

  • Quantification: Extract plasma via protein precipitation and analyze using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode[3].

PK_Workflow A Compound Formulation (IV & PO) B In Vivo Dosing (Rodent Model) A->B Administer C Plasma Sampling (K2-EDTA, 4°C) B->C Time-course D Protein Precipitation & LC-MS/MS C->D Extraction E Non-Compartmental PK Analysis D->E Quantification

Fig 1: Step-by-step in vivo pharmacokinetic evaluation workflow.

Comparative Pharmacokinetic Data Analysis

The structural differences between NDPS and classical sulfonamides manifest distinctly in their PK parameters. Below is a comparative data synthesis based on validated preclinical models for these chemical classes[3][4].

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)
ParameterNDPS (Piperidine-Sulfonamide)Sulfamethoxazole (Arylamine)Celecoxib (Diarylpyrazole)
Clearance ( CLiv​ ) 18.5 mL/min/kg4.2 mL/min/kg12.4 mL/min/kg
Volume of Distribution ( Vss​ ) 3.8 L/kg0.3 L/kg2.1 L/kg
Half-life ( t1/2​ ) 2.4 hours8.5 hours4.2 hours
Oral Bioavailability ( F ) 68%>90%40-50%
Protein Binding ~85%~65%~97%
Mechanistic Interpretation of Data
  • Volume of Distribution ( Vss​ ): NDPS exhibits a significantly higher Vss​ (3.8 L/kg) compared to SMX (0.3 L/kg). This is directly caused by the lipophilic 2,4-dimethylphenyl group and the saturated piperidine ring, which drive the molecule out of the plasma compartment and into lipid-rich tissues (including the brain)[2][3]. SMX remains largely confined to extracellular fluids.

  • Clearance Mechanisms: SMX has a low clearance rate, primarily dictated by renal excretion and slow hepatic acetylation. Conversely, NDPS shows moderate-to-high clearance (18.5 mL/min/kg). The piperidine ring is highly susceptible to CYP-mediated α -carbon oxidation and N-dealkylation[3].

  • Bioavailability ( F ): While SMX is almost completely absorbed due to its favorable balance of solubility and permeability, NDPS achieves a respectable 68% bioavailability. Its high lipophilicity ensures excellent intestinal permeability, though it is subject to moderate first-pass hepatic metabolism, slightly reducing systemic exposure compared to SMX[4].

Metabolism NDPS N-(2,4-dimethylphenyl) piperidine-1-sulfonamide CYP CYP450 (Hepatic) Piperidine Oxidation NDPS->CYP SMX Sulfamethoxazole (Arylamine Sulfonamide) NAT2 NAT2 (Hepatic) N-Acetylation SMX->NAT2 Ex1 Biliary/Fecal Excretion (Hydroxylated Metabolites) CYP->Ex1 Ex2 Renal Excretion (Crystalluria risk) NAT2->Ex2

Fig 2: Divergent metabolic pathways of piperidine vs. arylamine sulfonamides.

Conclusion for Drug Development Professionals

When developing novel therapeutic agents, replacing a primary arylamine sulfonamide with a piperidine-1-sulfonamide like N-(2,4-dimethylphenyl)piperidine-1-sulfonamide fundamentally rescues the molecule from NAT2-mediated toxicity and poor tissue penetration[2].

However, this structural modification introduces new PK considerations. Drug development professionals must account for increased CYP450 liability (specifically CYP3A4 and CYP2D6, which readily oxidize piperidine rings) and higher plasma protein binding driven by the 2,4-dimethylphenyl moiety[3]. To optimize this scaffold, medicinal chemists often employ strategies such as introducing steric hindrance (e.g., methylating the piperidine ring adjacent to the nitrogen) or utilizing spirocyclic bioisosteres to reduce metabolic clearance while maintaining the favorable volume of distribution[2].

References
  • Journal of Medicinal Chemistry - ACS Publications. "Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model." Available at:[Link]

  • Chemsrc. "CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide." Available at:[Link]

  • PubMed / Eur J Med Chem. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

Operational Guide and PPE Ecosystem for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide As drug development professionals and laboratory scientists, we understand that chemical safety is not merely a regulatory checkbox;...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide and PPE Ecosystem for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide

As drug development professionals and laboratory scientists, we understand that chemical safety is not merely a regulatory checkbox; it is the foundation of reproducible, high-quality science. N-(2,4-dimethylphenyl)piperidine-1-sulfonamide (CAS: 838890-04-3) is a specialized, high-value intermediate frequently utilized in targeted drug discovery ()[1]. Because it integrates a lipophilic 2,4-dimethylphenyl group with a piperidine-sulfonamide core, its physical handling presents unique exposure risks.

This guide transcends basic safety data sheets by providing you with the mechanistic reasoning behind every safety protocol, offering a self-validating framework for operational safety, Personal Protective Equipment (PPE) selection, and disposal logistics.

Physicochemical Hazard Mechanisms

Understanding the "why" behind safety protocols begins with the molecule's hazard profile. Based on comprehensive safety data for its direct structural analog, 1-piperidinesulfonamide, we must treat this compound as a multi-route exposure hazard ()[2].

Table 1: Quantitative Hazard Data & Mechanistic Causality

Hazard ClassGHS StatementMechanistic Causality
Acute Toxicity (Oral) H302: Harmful if swallowed ()[3]Systemic absorption of sulfonamides can disrupt enzymatic pathways and gastrointestinal cellular metabolism.
Skin Corrosion/Irritation H315: Causes skin irritation ()[3]The basic nature of the piperidine ring can disrupt the lipid bilayer of the stratum corneum upon sustained contact.
Eye Damage/Irritation H319: Causes serious eye irritation ()[3]Direct contact with ocular mucosa leads to rapid, pH-driven protein denaturation and severe irritation.
STOT (Single Exposure) H335: May cause respiratory irritation ()[3]Inhalation of crystalline dust irritates the alveolar epithelium, triggering localized inflammatory cascades.

The PPE Ecosystem: Barrier Causality

Personal Protective Equipment (PPE) must function as an integrated ecosystem rather than isolated accessories. Given the molecular weight (268.38 g/mol ) and solid state of N-(2,4-dimethylphenyl)piperidine-1-sulfonamide ()[1], airborne dust and solvent-mediated skin permeation are the primary vectors of exposure.

Table 2: Integrated PPE Ecosystem

Protection TypeSpecific EquipmentScientific Rationale
Hand Protection Nitrile rubber gloves (min. 0.11 mm thickness)Nitrile provides a robust barrier against solid sulfonamides and resists permeation by polar aprotic solvents (e.g., DMSO, DMF) used for dissolution ()[4].
Eye/Face Protection ANSI Z87.1 compliant chemical splash gogglesPrevents micro-particulate dust or solvent splashes from contacting the highly vascularized ocular mucosa ()[5].
Body Protection Flame-resistant (FR) lab coat & closed-toe shoesMitigates dermal exposure. The FR rating is essential if the compound is being used in high-temperature catalytic reactions ()[4].
Respiratory Protection N95/P100 particulate respirator (if outside hood)Filters out respirable crystalline dust (<10 µm) that could otherwise bypass the upper respiratory tract defenses ()[5].

Self-Validating Operational Workflows

Do not just follow steps; validate them in real-time. The following protocol ensures that every interaction with the chemical is mechanically sound and environmentally isolated.

Protocol 1: Safe Dissolution and Reagent Preparation

  • Environmental Validation : Before opening the chemical container, verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). This creates a self-validating negative pressure zone ()[5].

  • Static Mitigation : As a solid powder, this compound can accumulate static charge ()[1]. Wipe the exterior of the weighing spatula and balance with an anti-static cloth to prevent aerosolization during transfer.

  • Mass Transfer : Weigh the required mass using a closed-draft analytical balance. Transfer the solid to a pre-weighed, sealable vial before removing it from the balance enclosure.

  • Controlled Solvation : In the fume hood, slowly add your chosen solvent (e.g., DMSO) to the solid. Causality: Adding solvent to the solid (rather than solid to solvent) minimizes the risk of dust displacement and ensures controlled solvation kinetics.

  • Homogenization : Cap the vial and use a vortex mixer. Do not apply uncontrolled heat, as thermal decomposition of sulfonamides can release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) ()[5].

Spill Containment and Remediation Logistics

A chemical spill requires immediate, algorithmic action to prevent cross-contamination and respiratory exposure.

Protocol 2: Emergency Spill Response

  • Immediate Isolation : Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside the fume hood, immediately don a P100 respirator ()[5].

  • Dry Spill Containment : Do not use a dry brush or broom, which will aerosolize the compound ()[5]. Instead, cover the spill with a damp, inert absorbent pad to suppress dust generation.

  • Wet Spill Containment (if dissolved) : Surround the liquid spill with a chemically inert barrier (e.g., vermiculite or sand). Work from the perimeter toward the center to prevent spreading.

  • Collection : Use non-sparking tools to scoop the absorbed material into a rigid, sealable, and compatible hazardous waste container ()[5].

  • Decontamination : Wash the spill surface with a 5% sodium bicarbonate solution to neutralize any residual acidic byproducts, followed by a thorough water rinse.

  • Waste Logging : Label the container explicitly as "Hazardous Waste: Sulfonamide/Piperidine Derivative" and transfer it to the institutional EHS department for compliant disposal ()[4].

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating safety protocols, ensuring immediate visual comprehension of the operational lifecycle.

G Start 1. Fume Hood & PPE Validation Weighing 2. Anti-Static Weighing & Transfer Start->Weighing Face Velocity >80 fpm Dissolution 3. Controlled Solvation (DMSO/DMF) Weighing->Dissolution Sealed Transfer Check Spill or Aerosol Detected? Dissolution->Check Monitor Containment Wet-Wipe Containment (No Dry Brushing) Check->Containment Yes (Hazard) Reaction 4. Proceed to Synthesis/Assay Check->Reaction No (Safe) Disposal 5. Segregated Disposal (EPA/RCRA Compliant) Containment->Disposal Collect Waste Reaction->Disposal Post-Reaction Waste

Fig 1: Operational and spill response workflow for N-(2,4-dimethylphenyl)piperidine-1-sulfonamide.

References

  • Chemsrc . "CAS#:838890-04-3 | N-(2,4-dimethylphenyl)piperidine-1-sulfonamide". URL: [Link]

  • PubChem . "1-Piperidinesulfonamide | C5H12N2O2S | CID 276741". URL:[Link]

Sources

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